BC-23
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[(3-chloro-1,4-dioxonaphthalen-2-yl)amino]-N-pyridin-2-ylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClN3O4S/c22-18-19(21(27)16-6-2-1-5-15(16)20(18)26)24-13-8-10-14(11-9-13)30(28,29)25-17-7-3-4-12-23-17/h1-12,24H,(H,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRPKNPKHGNUFGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)NC3=CC=C(C=C3)S(=O)(=O)NC4=CC=CC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClN3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90978860 | |
| Record name | 4-[(3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]-N-(pyridin-2-yl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90978860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
439.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6298-15-3 | |
| Record name | NSC45382 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45382 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-[(3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]-N-(pyridin-2-yl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90978860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on 4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the novel compound 4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide. Due to the limited availability of public data on this specific molecule, this document outlines a proposed synthetic route, purification, and characterization based on established chemical principles and analogous reactions. Furthermore, potential biological activities and relevant signaling pathways are discussed, drawing parallels from structurally related naphthoquinone and sulfonamide compounds. This guide aims to serve as a foundational resource for researchers interested in the synthesis and evaluation of this and similar chemical entities.
Introduction
The compound 4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide integrates two key pharmacophores: a chloro-1,4-naphthoquinone moiety and a pyridinyl-benzenesulfonamide scaffold. Naphthoquinones are a class of compounds known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] Their mechanism of action is often attributed to their ability to undergo redox cycling, leading to the generation of reactive oxygen species (ROS) and interference with cellular electron transport. The benzenesulfonamide group is a well-established feature in a multitude of approved drugs, exhibiting activities such as antibacterial, diuretic, and anticancer effects. The incorporation of a pyridine ring can further modulate the compound's physicochemical properties and biological target interactions.
This guide provides a hypothetical, yet plausible, framework for the synthesis and evaluation of this compound, intended to stimulate further research and development.
Physicochemical Properties
Based on its chemical structure, the following physicochemical properties for 4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide can be predicted.
| Property | Predicted Value | Source |
| IUPAC Name | 4-[(3-chloro-1,4-dioxonaphthalen-2-yl)amino]-N-pyridin-2-ylbenzenesulfonamide | PubChem |
| Molecular Formula | C21H14ClN3O4S | PubChem |
| Molecular Weight | 439.9 g/mol | PubChem |
| Canonical SMILES | C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)NC3=CC=C(C=C3)S(=O)(=O)NC4=CC=CC=N4 | PubChem |
| InChI Key | QRPKNPKHGNUFGK-UHFFFAOYSA-N | PubChem |
| Topological Polar Surface Area | 114 Ų | PubChem |
| Predicted LogP | 3.8 | PubChem |
Proposed Synthesis and Experimental Protocols
The synthesis of the target compound can be envisioned as a two-step process, beginning with the synthesis of the key intermediate, 4-amino-N-(2-pyridinyl)benzenesulfonamide, followed by its reaction with 2,3-dichloro-1,4-naphthoquinone.
Proposed Synthetic Pathway
References
- 1. tandfonline.com [tandfonline.com]
- 2. Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-amino-N-(pyridin-2-yl)benzene-1-sulfonamide | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. 4-amino-N-(pyridin-2-ylmethyl)benzenesulfonamide | C12H13N3O2S | CID 3663787 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to the Putative Mechanism of Action of 4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The compound 4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide is a novel chemical entity with limited publicly available data. The following technical guide presents a hypothesized mechanism of action based on the well-documented biological activities of its core structural motifs: the 1,4-naphthoquinone and the N-pyridinylbenzenesulfonamide moieties. The proposed mechanisms are inferred from studies on structurally related compounds and should be validated through direct experimental investigation of the compound .
Executive Summary
The chemical structure of 4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide suggests a multi-target mechanism of action as an anticancer agent. The 1,4-naphthoquinone core is a known pro-oxidant, likely inducing cancer cell death through the generation of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways. The N-(2-pyridinyl)benzenesulfonamide moiety is characteristic of compounds that can induce cell cycle arrest and may also contribute to the overall cytotoxicity. This document outlines the probable signaling pathways and cellular effects of this compound, supported by data from analogous structures.
Hypothesized Mechanism of Action
The anticancer activity of this compound is likely a synergistic effect of its two main pharmacophores.
2.1. 1,4-Naphthoquinone-Mediated Apoptosis
The 1,4-naphthoquinone scaffold is a key feature of many natural and synthetic anticancer compounds. Its cytotoxicity is primarily attributed to its ability to undergo redox cycling, leading to the production of ROS.[1][2] This process can induce oxidative stress, damage cellular macromolecules like DNA, and trigger programmed cell death, or apoptosis.
Several studies on 1,4-naphthoquinone derivatives have demonstrated their ability to induce apoptosis in various cancer cell lines through ROS-dependent mechanisms.[1][3][4][5][6] The generated ROS can modulate several key signaling pathways, including:
-
MAPK (Mitogen-Activated Protein Kinase) Pathway: Activation of pro-apoptotic kinases such as p38 and JNK, and downregulation of the pro-survival kinase ERK.[1][3][4][5]
-
Akt/STAT3 Pathway: Inhibition of the pro-survival Akt and STAT3 signaling pathways.[1][3][4][5]
-
Mitochondrial Apoptosis Pathway: Regulation of the Bcl-2 family of proteins, leading to the release of cytochrome c and activation of caspases.[1]
Figure 1: Hypothesized ROS-mediated apoptotic pathway.
2.2. Sulfonamide-Mediated Cell Cycle Arrest
Sulfonamide derivatives are a well-established class of therapeutic agents with diverse biological activities, including anticancer effects.[7][8][9] A common mechanism of action for anticancer sulfonamides is the induction of cell cycle arrest, often at the G1/S or G2/M checkpoints.[10][11][12][13] This disruption of the cell cycle prevents cancer cells from proliferating.
The mechanism of cell cycle arrest can involve the modulation of cyclin-dependent kinases (CDKs) and their regulatory proteins, such as p21 and p27.[11][12] Some sulfonamides have also been shown to interfere with microtubule assembly, leading to mitotic arrest.[7][8]
Figure 2: Proposed mechanism of sulfonamide-induced cell cycle arrest.
Quantitative Data from Structurally Related Compounds
The following tables summarize the in vitro anticancer activity of various 1,4-naphthoquinone and sulfonamide derivatives against several human cancer cell lines. The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
Table 1: Anticancer Activity of 1,4-Naphthoquinone Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| m-acetylphenylamino-1,4-naphthoquinone | HepG2 | 4.758 | [14] |
| m-acetylphenylamino-1,4-naphthoquinone | HuCCA-1 | 2.364 | [14] |
| m-acetylphenylamino-1,4-naphthoquinone | A549 | 12.279 | [14] |
| p-acetylphenylamino-1,4-naphthoquinone | MOLT-3 | 2.118 | [14] |
| Compound 36 (opened chain sulfonamide analog) | HepG2 | Potent | [15] |
| Compound 42 (opened chain sulfonamide analog) | HepG2 | Potent | [15] |
Table 2: Anticancer Activity of Sulfonamide Derivatives
| Compound | Cancer Cell Line | IC50 (µmol/L) | Reference |
| Compound 2 (n-octyl chain metformin derivative) | MCF-7 | 114.0 | [10] |
| Compound 6e (2,3-dichlorophenyl thiouracil-5-sulfonamide) | Multiple | Most Active | [11] |
| PI-083 | MCF-7 | 12.47 (ChT-L) | [16] |
Experimental Protocols for Mechanistic Studies
To elucidate the precise mechanism of action of 4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide, a series of in vitro experiments are recommended. The following protocols are based on standard methodologies used for the evaluation of anticancer compounds.
4.1. Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of the compound on cancer cells.
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the compound for 24, 48, and 72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
4.2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay is used to detect and quantify apoptosis.
-
Treat cancer cells with the compound at its IC50 concentration for different time points.
-
Harvest the cells and wash them with PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark.
-
Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
4.3. Cell Cycle Analysis (Propidium Iodide Staining)
This assay is used to determine the effect of the compound on the cell cycle distribution.
-
Treat cancer cells with the compound at its IC50 concentration for various time points.
-
Harvest the cells, fix them in cold ethanol, and store them at -20°C.
-
Wash the cells with PBS and treat them with RNase A.
-
Stain the cells with propidium iodide.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
4.4. Western Blot Analysis
This technique is used to detect and quantify the expression of specific proteins involved in the signaling pathways of apoptosis and cell cycle regulation.
-
Treat cancer cells with the compound and lyse them to extract total protein.
-
Determine the protein concentration using a protein assay (e.g., BCA assay).
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a blocking buffer to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against the target proteins (e.g., caspases, Bcl-2 family proteins, MAPKs, Akt, STAT3, CDKs, p21, p27).
-
Wash the membrane and incubate it with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chemiluminescent substrate and detect the signal using an imaging system.
Figure 3: General experimental workflow for mechanistic studies.
Conclusion
References
- 1. Two novel 1,4-naphthoquinone derivatives induce human gastric cancer cell apoptosis and cell cycle arrest by regulating reactive oxygen species-mediated MAPK/Akt/STAT3 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antimicrobial Evaluation of 1,4‐Naphthoquinone Derivatives as Potential Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel 1,4-naphthoquinone derivatives induce reactive oxygen species-mediated apoptosis in liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel 1,4‑naphthoquinone derivatives induce reactive oxygen species‑mediated apoptosis in liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Sulfonamides and sulfonylated derivatives as anticancer agents [pubmed.ncbi.nlm.nih.gov]
- 8. Sulfonamides and sulfonylated derivatives as anticancer agents -ORCA [orca.cardiff.ac.uk]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Sulfonamide metformin derivatives induce mitochondrial-associated apoptosis and cell cycle arrest in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 15. researchgate.net [researchgate.net]
- 16. Design, synthesis and biological evaluation of novel naphthoquinone-4-aminobenzensulfonamide/carboxamide derivatives as proteasome inhibitors PMID: 33039723 | MCE [medchemexpress.cn]
"4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide" properties
An In-depth Technical Guide on the Physicochemical and Potential Biological Properties of 4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties and potential biological activities of the compound 4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide . Due to the limited direct experimental data on this specific molecule, this guide extrapolates potential biological activities and experimental protocols from studies on structurally related compounds, namely 1,4-naphthoquinone and sulfonamide derivatives.
Physicochemical Properties
The fundamental physicochemical properties of the compound are summarized below. This data is crucial for understanding its behavior in biological systems and for designing experimental studies.
| Property | Value | Source |
| Molecular Formula | C21H14ClN3O4S | PubChem[1] |
| Molecular Weight | 439.9 g/mol | PubChem[1] |
| IUPAC Name | 4-[(3-chloro-1,4-dioxonaphthalen-2-yl)amino]-N-pyridin-2-ylbenzenesulfonamide | PubChem[1] |
| SMILES | C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)NC3=CC=C(C=C3)S(=O)(=O)NC4=CC=CC=N4 | PubChem[1] |
| InChI | InChI=1S/C21H14ClN3O4S/c22-18-19(21(27)16-6-2-1-5-15(16)20(18)26)24-13-8-10-14(11-9-13)30(28,29)25-17-7-3-4-12-23-17/h1-12,24H,(H,23,25) | PubChem[1] |
| InChIKey | QRPKNPKHGNUFGK-UHFFFAOYSA-N | PubChem[1] |
Potential Biological Activities and Signaling Pathways
Based on the core structures of 1,4-naphthoquinone and N-(2-pyridinyl)benzenesulfonamide, the target compound is predicted to exhibit a range of biological activities, primarily centered around anticancer and antimicrobial effects.
Anticancer Activity
The 1,4-naphthoquinone moiety is a well-established pharmacophore in anticancer drug discovery. Its derivatives are known to induce cytotoxicity in cancer cells through various mechanisms.
-
Induction of Oxidative Stress: Naphthoquinones can undergo redox cycling, leading to the generation of reactive oxygen species (ROS). This can overwhelm the cellular antioxidant capacity, causing damage to DNA, proteins, and lipids, ultimately triggering apoptosis.
-
Modulation of Signaling Pathways: Naphthoquinone derivatives have been shown to affect key signaling pathways involved in cell proliferation, survival, and apoptosis, such as the MAPK/ERK, PI3K/Akt, and STAT3 pathways.
-
Enzyme Inhibition: These compounds can act as inhibitors of various enzymes crucial for cancer cell survival, including protein tyrosine phosphatases.
The sulfonamide group can also contribute to the anticancer profile by inhibiting carbonic anhydrases, which are involved in tumor metabolism and pH regulation.
References
In-Depth Technical Guide: 4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide
CAS Number: 6298-15-3
Synonyms: NSC-45382, S3I-201, NSC 74859
Introduction
4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide, also known by its National Cancer Institute designation NSC 74859 and as the STAT3 inhibitor S3I-201, is a small molecule that has garnered significant interest in the field of oncology and drug discovery.[1][2][3][4][5][6][7][8][9][10] This compound has been identified as a selective inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, a key regulator of cellular processes that are often dysregulated in cancer.[1][2][3][4][5][6][7][8][9][10] This technical guide provides a comprehensive overview of the available data on this compound, including its physicochemical properties, biological activity, mechanism of action, and relevant experimental protocols.
Physicochemical Properties
A summary of the key physicochemical properties of 4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide is presented in the table below.
| Property | Value | Source |
| CAS Number | 6298-15-3 | PubChem |
| Molecular Formula | C21H14ClN3O4S | PubChem |
| Molecular Weight | 439.9 g/mol | PubChem |
| IUPAC Name | 4-[(3-chloro-1,4-dioxonaphthalen-2-yl)amino]-N-pyridin-2-ylbenzenesulfonamide | PubChem |
| InChI | InChI=1S/C21H14ClN3O4S/c22-18-19(21(27)16-6-2-1-5-15(16)20(18)26)24-13-8-10-14(11-9-13)30(28,29)25-17-7-3-4-12-23-17/h1-12,24H,(H,23,25) | PubChem |
| InChIKey | QRPKNPKHGNUFGK-UHFFFAOYSA-N | PubChem |
| SMILES | C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)NC3=CC=C(C=C3)S(=O)(=O)NC4=CC=CC=N4 | PubChem |
| Solubility | Soluble to 100 mM in DMSO |
Biological Activity and Mechanism of Action
4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide is a potent and selective inhibitor of STAT3.[1][4][5][6] STAT3 is a transcription factor that plays a crucial role in tumor progression and is often found to be constitutively activated in a wide variety of human cancers, including breast, gastric, brain, and lung cancers.[2]
The primary mechanism of action of this compound is the inhibition of STAT3 dimerization and its subsequent DNA-binding activity.[1][3][5][7] By binding to the SH2 domain of STAT3, the inhibitor prevents the formation of STAT3-STAT3 homodimers, which is a critical step for its nuclear translocation and transcriptional activation of target genes involved in cell proliferation, survival, and angiogenesis.[2][3][7] Specifically, it has been shown to inhibit the expression of STAT3-regulated genes such as cyclin D1, Bcl-xL, and survivin.[3][5]
While initially believed to be a non-covalent inhibitor, further studies have suggested that S3I-201 can act as a non-selective alkylating agent, covalently modifying cysteine residues on STAT3 and other intracellular proteins.[2][8][9]
Quantitative Biological Data
The inhibitory activity of 4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide has been quantified in various assays and cell lines.
| Assay Type | Target | Cell Line/System | IC50 | Source |
| STAT3 DNA-binding activity (cell-free) | STAT3-STAT3 | - | 86 ± 33 µM | [3][4][6] |
| STAT1 DNA-binding activity (cell-free) | STAT1-STAT1 | - | >300 µM | [4] |
| STAT5 DNA-binding activity (cell-free) | STAT5 | - | 166 ± 17 µM | [4] |
| v-Src activation of STAT3 | STAT3 | - | 800 nM | [11] |
| EGF stimulation of STAT3 phosphorylation | p-STAT3 | - | 1.3 µM | [11] |
| Cell Growth Inhibition | - | MDA-MB-435 (Breast Carcinoma) | ~100 µM | [4] |
| Cell Growth Inhibition | - | MDA-MB-453 (Breast Carcinoma) | ~100 µM | [4] |
| Cell Growth Inhibition | - | MDA-MB-231 (Breast Carcinoma) | ~100 µM | [4] |
| Cell Growth Inhibition | - | Huh-7 (Hepatocellular Carcinoma) | 100 µM | [4] |
| Cell Growth Inhibition | - | SNU-398 (Hepatocellular Carcinoma) | 150 µM | [4] |
| Cell Growth Inhibition | - | SNU-475 (Hepatocellular Carcinoma) | 15 µM | [4] |
| Cell Growth Inhibition | - | SNU-182 (Hepatocellular Carcinoma) | 200 µM | [4] |
Signaling Pathway
The following diagram illustrates the canonical STAT3 signaling pathway and the inhibitory action of 4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide (S3I-201).
Caption: STAT3 signaling pathway and the inhibitory point of S3I-201.
Experimental Protocols
Synthesis of a Fluorescently Labeled S3I-201 Analog
-
Reaction with propargyl bromide in the presence of cesium carbonate in DMF.
-
Subsequent reaction with 2-Chloro-2-oxoethyl 4-methylbenzenesulfonate or tosylglycine in the presence of sodium carbonate in THF.[2][9]
In Vitro STAT3 DNA-Binding Assay (Electrophoretic Mobility Shift Assay - EMSA)
This assay is used to determine the inhibitory effect of the compound on the DNA-binding activity of STAT3.
-
Nuclear Extract Preparation: Nuclear extracts from cell lines with constitutively active STAT3 (e.g., NIH 3T3/v-Src, MDA-MB-231) are prepared.
-
Probe Labeling: A double-stranded oligonucleotide probe containing the STAT3-specific binding site is end-labeled with [γ-32P]ATP.
-
Binding Reaction: The labeled probe is incubated with the nuclear extract in the presence of varying concentrations of the inhibitor (S3I-201) or DMSO as a control.
-
Electrophoresis: The reaction mixtures are resolved on a non-denaturing polyacrylamide gel.
-
Detection: The gel is dried and exposed to X-ray film to visualize the protein-DNA complexes. A reduction in the intensity of the shifted band corresponding to the STAT3-DNA complex indicates inhibition.[3]
Cell Viability Assay (MTT Assay)
This assay measures the effect of the compound on cell proliferation and viability.
-
Cell Seeding: Cells (e.g., HepG2, Huh-7, MDA-MB-231) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with serial dilutions of S3I-201 or DMSO for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 590 nm) using a microplate reader. The results are used to calculate the IC50 value of the compound.[1]
In Vivo Xenograft Tumor Model
This protocol assesses the anti-tumor efficacy of the compound in a living organism.
-
Tumor Cell Implantation: Human tumor cells (e.g., MDA-MB-231 breast cancer cells) are injected subcutaneously into the flank of immunodeficient mice (e.g., athymic nu/nu mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Compound Administration: The mice are treated with S3I-201 (e.g., 5 mg/kg) or a vehicle control via intravenous or intraperitoneal injection at regular intervals (e.g., every 2 or 3 days).
-
Tumor Measurement: Tumor volume is measured periodically using calipers.
-
Endpoint Analysis: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., western blotting, immunohistochemistry).[1][7]
Conclusion
4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide (S3I-201/NSC 74859) is a well-characterized inhibitor of the STAT3 signaling pathway with demonstrated anti-proliferative and pro-apoptotic effects in various cancer cell lines and in vivo models. Its mechanism of action, primarily through the inhibition of STAT3 dimerization and DNA binding, makes it a valuable research tool for studying STAT3-mediated processes and a potential lead compound for the development of novel anti-cancer therapeutics. Further investigation into its covalent binding properties and optimization of its selectivity and potency are areas of ongoing research.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Signal transducer and activator of transcription 3 (STAT3) inhibitor, S3I-201, acts as a potent and non-selective alkylating agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. axonmedchem.com [axonmedchem.com]
- 6. apexbt.com [apexbt.com]
- 7. STAT3 blockade enhances the efficacy of conventional chemotherapeutic agents by eradicating head neck stemloid cancer cell - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. researchgate.net [researchgate.net]
- 10. S3I-201 (NSC74859, S31-201) | STAT3 inhibitor | Probechem Biochemicals [probechem.com]
- 11. | BioWorld [bioworld.com]
"4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide" synthesis pathway
An In-depth Technical Guide to the Synthesis of 4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide
Abstract
This technical guide outlines a proposed synthetic pathway for 4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide, a molecule of interest for researchers in drug development. The synthesis involves a two-stage process: the preparation of a key intermediate, 4-amino-N-(2-pyridinyl)benzenesulfonamide, followed by its reaction with 2,3-dichloro-1,4-naphthoquinone. This document provides detailed experimental protocols derived from established methodologies for analogous compounds, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow.
Proposed Synthetic Pathway
The synthesis of the target compound can be logically divided into two primary stages:
-
Stage 1: Synthesis of the Sulfonamide Intermediate. This involves the formation of 4-amino-N-(2-pyridinyl)benzenesulfonamide. A common route to such compounds is the reaction of a suitably protected aminobenzenesulfonyl chloride with 2-aminopyridine, followed by deprotection.
-
Stage 2: Coupling Reaction. The synthesized sulfonamide intermediate is then coupled with 2,3-dichloro-1,4-naphthoquinone to yield the final product. This reaction is a nucleophilic substitution of one of the chlorine atoms on the naphthoquinone ring by the amino group of the sulfonamide.
A schematic representation of this proposed pathway is provided below.
Experimental Protocols
The following protocols are based on established procedures for the synthesis of similar sulfonamide and naphthoquinone derivatives.
Stage 1: Synthesis of 4-amino-N-(2-pyridinyl)benzenesulfonamide
This stage is a two-step process involving the initial formation of an acetamido-protected intermediate, followed by deprotection to yield the desired amine.
Step 1: Synthesis of 4-Acetamido-N-(2-pyridinyl)benzenesulfonamide
This procedure is adapted from the general synthesis of sulfonamides.
-
Reaction Setup: In a round-bottom flask, dissolve 2-aminopyridine in pyridine.
-
Addition of Sulfonyl Chloride: Slowly add 4-acetamidobenzenesulfonyl chloride to the solution while stirring.
-
Reaction Conditions: The reaction mixture is stirred at room temperature.
-
Work-up: Upon completion, the mixture is poured into ice water to precipitate the product.
-
Purification: The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization from ethanol.
Step 2: Hydrolysis of 4-Acetamido-N-(2-pyridinyl)benzenesulfonamide
-
Reaction Setup: The acetamido-protected intermediate is suspended in an aqueous solution of hydrochloric acid.
-
Reaction Conditions: The mixture is heated under reflux.
-
Work-up: After cooling, the solution is neutralized with a suitable base (e.g., sodium carbonate) to precipitate the free amine.
-
Purification: The product, 4-amino-N-(2-pyridinyl)benzenesulfonamide, is collected by filtration, washed with water, and dried.
Stage 2: Synthesis of 4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide
This protocol is based on the reaction of 2,3-dichloro-1,4-naphthoquinone with anilines[1].
-
Reaction Setup: In a suitable flask, dissolve 2,3-dichloro-1,4-naphthoquinone and 4-amino-N-(2-pyridinyl)benzenesulfonamide in ethanol.
-
Reaction Conditions: The reaction mixture is heated under reflux.
-
Work-up: Upon completion of the reaction, the mixture is cooled, and the precipitated product is collected by filtration.
-
Purification: The crude product is washed with ethanol and can be further purified by column chromatography on silica gel.
Data Presentation
The following tables summarize the key quantitative data for the starting materials and the final product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |
| 2,3-Dichloro-1,4-naphthoquinone | C₁₀H₄Cl₂O₂ | 227.05 | Yellow solid |
| 4-Amino-N-(2-pyridinyl)benzenesulfonamide | C₁₁H₁₁N₃O₂S | 249.29 | Solid |
| 4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide | C₂₁H₁₄ClN₃O₄S | 439.9 | Not available |
Logical Workflow for Synthesis
The following diagram illustrates the logical progression of the synthesis, from starting materials to the final purified product.
Conclusion
The synthesis of 4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide can be achieved through a straightforward, two-stage synthetic route. The protocols outlined in this guide, based on well-established chemical transformations, provide a solid foundation for the successful laboratory preparation of this compound. Further optimization of reaction conditions may be necessary to maximize yields and purity. The characterization of the final product using modern analytical techniques such as NMR, mass spectrometry, and elemental analysis will be crucial to confirm its identity and purity.
References
Unraveling the Therapeutic Potential: A Technical Guide to the Predicted Biological Activity of 4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide explores the predicted biological activity of the novel chemical entity, 4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide, also known by its National Cancer Institute designation, NSC45382. While direct experimental data for this specific compound is not publicly available, its structural motifs—a chloro-substituted 1,4-naphthoquinone core linked to a pyridinyl-benzenesulfonamide moiety—strongly suggest a high potential for significant biological activity. This document provides an in-depth analysis based on established structure-activity relationships (SAR) of closely related analogs, focusing on potential anticancer and enzyme inhibitory activities. Detailed experimental protocols and hypothetical signaling pathways are presented to guide future research and drug development efforts.
Predicted Biological Activities and Rationale
The chemical architecture of NSC45382 combines two pharmacophores with well-documented biological effects: the 1,4-naphthoquinone and the benzenesulfonamide groups. This unique combination suggests two primary areas of potential therapeutic application: anticancer and carbonic anhydrase inhibition.
Anticancer Activity: The 1,4-naphthoquinone scaffold is a common feature in numerous natural and synthetic compounds exhibiting potent cytotoxic effects against a variety of cancer cell lines.[1][2][3] The presence of a chlorine atom at the 3-position of the naphthoquinone ring is a key structural feature often associated with enhanced biological activity.[4] It is hypothesized that this moiety can participate in redox cycling, leading to the generation of reactive oxygen species (ROS) and subsequent oxidative stress-induced apoptosis in cancer cells. Furthermore, the planar naphthoquinone ring can intercalate with DNA, disrupting replication and transcription.
Carbonic Anhydrase Inhibition: The benzenesulfonamide group is a classic zinc-binding pharmacophore found in a wide range of carbonic anhydrase (CA) inhibitors.[5][6] CAs are a family of metalloenzymes that play crucial roles in pH regulation, and their overexpression in various tumors is linked to cancer progression and metastasis. Specifically, the tumor-associated isoforms CA IX and CA XII are validated targets for anticancer drug development. The N-(2-pyridinyl) substituent on the sulfonamide moiety can influence the binding affinity and selectivity towards different CA isoforms.
Quantitative Data from Structurally Related Compounds
To provide a quantitative perspective on the potential potency of NSC45382, the following table summarizes the biological activity of structurally analogous compounds found in the literature.
| Compound Class | Compound/Analog | Target/Cell Line | Activity (IC50/GI50/KI) | Reference |
| 1,4-Naphthoquinone Derivatives | Alkannin | MDA-MB-468 Breast Cancer | 0.63 µM | [2] |
| Alkannin | MCF-7 Breast Cancer | 0.42 µM | [2] | |
| Juglone | MDA-MB-468 Breast Cancer | 5.63 µM | [2] | |
| 1,4-naphthoquinone-2,3-bis-sulfide analog | UACC62 Melanoma | 6.5–10 µM | [7] | |
| 1,4-naphthoquinone-2,3-bis-sulfide analog | PC3 Prostate Cancer | 5.51–8.53 µM | [7] | |
| Benzenesulfonamide Derivatives | Anthraquinone-based benzenesulfonamide (Compound 5c) | hCA IX | KI = 8.9 nM | [5] |
| Anthraquinone-based benzenesulfonamide (Compound 5c) | hCA II | KI = 98.6 nM | [5] | |
| N-acylsulfonamide (Tasisulam) | Various Tumor Cell Lines | Clinically Investigated | [6] |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments that would be essential for evaluating the biological activity of 4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide.
In Vitro Anticancer Activity Assessment
1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effect of the compound on various cancer cell lines.
-
Methodology:
-
Cancer cells (e.g., MCF-7, A549, HeLa) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.
-
The compound is dissolved in DMSO to create a stock solution and then serially diluted in cell culture medium to achieve a range of final concentrations.
-
The cells are treated with the compound dilutions and incubated for 48-72 hours.
-
After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
-
2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Objective: To determine if the compound induces apoptosis in cancer cells.
-
Methodology:
-
Cancer cells are treated with the compound at its IC50 concentration for 24-48 hours.
-
Both floating and adherent cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.
-
Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark for 15 minutes at room temperature.
-
The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Carbonic Anhydrase Inhibition Assay
1. Stopped-Flow CO2 Hydration Assay
-
Objective: To measure the inhibitory activity of the compound against various human carbonic anhydrase (hCA) isoforms.
-
Methodology:
-
The assay is performed using a stopped-flow instrument to measure the kinetics of the hCA-catalyzed CO2 hydration reaction.
-
The reaction is initiated by mixing a solution of the hCA isoenzyme with a CO2-saturated solution in a buffered environment containing a pH indicator (e.g., phenol red).
-
The change in absorbance of the pH indicator is monitored over time as the pH drops due to the formation of carbonic acid.
-
The initial rates of the reaction are measured in the presence and absence of various concentrations of the inhibitor compound.
-
The IC50 values are determined by plotting the enzyme activity against the inhibitor concentration. The KI is then calculated using the Cheng-Prusoff equation.
-
Visualizing Potential Mechanisms of Action
The following diagrams, generated using Graphviz (DOT language), illustrate hypothetical signaling pathways and experimental workflows based on the predicted activities of the compound.
Caption: Hypothetical anticancer mechanism of NSC45382.
Caption: Experimental workflow for CA inhibition assay.
Conclusion
While further empirical studies are imperative, the structural characteristics of 4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide provide a strong foundation for predicting its biological activities. The confluence of the 1,4-naphthoquinone and benzenesulfonamide pharmacophores suggests a promising dual-action potential as an anticancer agent and a carbonic anhydrase inhibitor. The methodologies and hypothetical pathways detailed in this guide are intended to serve as a comprehensive resource for researchers embarking on the investigation of this and structurally related compounds, with the ultimate goal of advancing novel therapeutics.
References
- 1. Synthesis and Anticancer Evaluation of 1,4-Naphthoquinone Derivatives Containing a Phenylaminosulfanyl Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity relationship of anticancer drug candidate quinones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hybrids of 1,4-Naphthoquinone with Thymidine Derivatives: Synthesis, Anticancer Activity, and Molecular Docking Study [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches [mdpi.com]
- 7. researchgate.net [researchgate.net]
Target Identification of 4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a comprehensive strategy for the target identification of the novel compound 4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide. Based on its structural characteristics, this compound is hypothesized to be a modulator of the spliceosome, a critical cellular machinery for gene expression. This guide provides a detailed roadmap for researchers to investigate this hypothesis, focusing on the identification of Splicing Factor 3B Subunit 1 (SF3B1) as a potential target. The methodologies described herein are based on established protocols for known SF3B1 inhibitors, such as Pladienolide B, E7107, and H3B-8800, and are designed to provide a robust framework for target validation and characterization.
Introduction
The compound 4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide is a synthetic small molecule with potential therapeutic applications. Its complex chemical structure suggests possible interactions with specific cellular proteins, thereby modulating their function. A key approach in modern drug discovery is the identification of these molecular targets to understand the mechanism of action and to guide further development.
Mutations and dysregulation of the spliceosome, particularly the SF3B1 subunit, are implicated in various cancers.[1] This makes SF3B1 an attractive target for anticancer therapies.[1] Small molecule inhibitors of SF3B1 have shown promise in preclinical and clinical studies.[2][3] This guide provides a systematic approach to determine if 4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide is a novel SF3B1 inhibitor.
Target Identification Workflow
The process of identifying the molecular target of a novel compound involves a multi-faceted approach, starting from broad, unbiased screening to specific, targeted validation assays.
Experimental Protocols
Affinity Purification-Mass Spectrometry
This technique is used to identify proteins that directly bind to the compound of interest.
Protocol:
-
Immobilization of the Compound:
-
Synthesize an analog of 4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide containing a linker for covalent attachment to a solid support (e.g., Sepharose beads).
-
Couple the analog to the activated beads according to the manufacturer's protocol.
-
-
Cell Lysis and Protein Extraction:
-
Culture cells (e.g., a cancer cell line with known SF3B1 mutations like K562) to 80-90% confluency.
-
Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Affinity Purification:
-
Incubate the clarified cell lysate with the compound-immobilized beads.
-
As a negative control, incubate lysate with beads that have not been coupled to the compound.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
Elution and Sample Preparation for Mass Spectrometry:
-
Elute the bound proteins from the beads using a competitive binder or by changing the buffer conditions (e.g., pH or salt concentration).
-
Reduce, alkylate, and digest the eluted proteins with trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins using a protein database search algorithm. Proteins that are significantly enriched in the compound-treated sample compared to the control are considered potential binding partners.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a method to verify direct target engagement in a cellular context based on the principle of ligand-induced thermal stabilization of the target protein.
Protocol:
-
Cell Treatment:
-
Culture cells to a high density.
-
Treat the cells with either the vehicle (DMSO) or a range of concentrations of 4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide.
-
-
Heat Shock:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the samples to a range of temperatures for a fixed time (e.g., 3 minutes).
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing stabilized protein) from the precipitated fraction by centrifugation.
-
Collect the supernatant and determine the protein concentration.
-
-
Western Blotting:
-
Analyze the soluble protein fractions by SDS-PAGE and Western blotting using an antibody specific for SF3B1.
-
Quantify the band intensities to determine the melting curve of SF3B1 in the presence and absence of the compound. A shift in the melting curve indicates direct binding.
-
In Vitro Splicing Assay
This assay directly measures the effect of the compound on the splicing of a pre-mRNA substrate in a cell-free system.
Protocol:
-
Preparation of Nuclear Extract:
-
Isolate nuclei from a suitable cell line (e.g., HeLa cells).
-
Prepare a splicing-competent nuclear extract.
-
-
In Vitro Transcription of Pre-mRNA Substrate:
-
Synthesize a radiolabeled pre-mRNA substrate containing an intron and flanking exons using in vitro transcription.
-
-
Splicing Reaction:
-
Set up splicing reactions containing the nuclear extract, the radiolabeled pre-mRNA substrate, ATP, and either the vehicle or the test compound at various concentrations.
-
Incubate the reactions at 30°C for a specified time.
-
-
RNA Analysis:
-
Extract the RNA from the reactions.
-
Analyze the RNA by denaturing polyacrylamide gel electrophoresis and autoradiography.
-
Inhibition of splicing will result in an accumulation of the pre-mRNA substrate and a decrease in the spliced mRNA product and lariat intron intermediate.
-
Cell Viability and Cytotoxicity Assays
These assays determine the effect of the compound on cell proliferation and survival.
Protocol:
-
Cell Seeding:
-
Seed cells in 96-well plates at an appropriate density.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the compound.
-
-
Incubation:
-
Incubate the cells for a defined period (e.g., 72 hours).
-
-
Viability Measurement:
-
Measure cell viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.
-
Calculate the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
Cell Cycle Analysis
This assay determines if the compound induces cell cycle arrest, a common effect of splicing inhibitors.[4]
Protocol:
-
Cell Treatment:
-
Treat cells with the compound at its IC50 concentration for various time points (e.g., 24, 48, 72 hours).
-
-
Cell Fixation and Staining:
-
Flow Cytometry:
-
Analyze the DNA content of the cells by flow cytometry.
-
Determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests cell cycle arrest.
-
Apoptosis Assay
This assay determines if the compound induces programmed cell death.
Protocol:
-
Cell Treatment:
-
Treat cells with the compound at its IC50 concentration.
-
-
Staining:
-
Stain the cells with Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and a viability dye like propidium iodide (PI) or 7-AAD.[6]
-
-
Flow Cytometry:
-
Analyze the stained cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Quantitative Data Summary
The following tables present hypothetical but representative data for a novel SF3B1 inhibitor, based on published data for known inhibitors.
Table 1: In Vitro Activity
| Assay | Metric | Value |
| SF3B1 Binding (Competitive) | IC50 | 50 nM |
| In Vitro Splicing Inhibition | IC50 | 100 nM |
Table 2: Cellular Activity in SF3B1-Mutant vs. Wild-Type Cells
| Cell Line | Genotype | Cell Viability (IC50) | Apoptosis (% Annexin V+) |
| K562 | SF3B1 K700E | 15 nM | 60% |
| K562 | SF3B1 WT | 200 nM | 15% |
| PANC 05.04 | SF3B1 Mutant | 25 nM | 55% |
| PANC 03.27 | SF3B1 WT | >1 µM | <10% |
Data is illustrative and should be determined experimentally.
Signaling Pathway
The spliceosome is a large and dynamic molecular machine responsible for pre-mRNA splicing. SF3B1 is a core component of the U2 small nuclear ribonucleoprotein (snRNP), which recognizes the branch point sequence in the intron.
Conclusion
The systematic approach outlined in this guide provides a robust framework for the target identification and characterization of 4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide. By employing a combination of unbiased screening and targeted validation assays, researchers can confidently determine if this compound acts as a novel SF3B1 inhibitor. The detailed protocols and expected outcomes will aid in the design and execution of these experiments, ultimately contributing to a deeper understanding of the compound's mechanism of action and its potential for therapeutic development.
References
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. SF3B1 mutation–mediated sensitization to H3B-8800 splicing inhibitor in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase I First-in-Human Dose Escalation Study of the oral SF3B1 modulator H3B-8800 in myeloid neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Flow cytometric analysis identifies changes in S and M phases as novel cell cycle alterations induced by the splicing inhibitor isoginkgetin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]
- 6. youtube.com [youtube.com]
"4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide" in vitro studies
An In-Depth Technical Guide on the In Vitro Evaluation of Naphthoquinone-Based Benzenesulfonamides: A Case Study on 4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide and Related Compounds
Introduction
The 1,4-naphthoquinone scaffold is a key pharmacophore present in numerous natural and synthetic bioactive compounds, exhibiting a wide range of therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities. When coupled with a benzenesulfonamide moiety, another well-established pharmacophore in medicinal chemistry, the resulting hybrid molecules, such as 4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide, are of significant interest for drug discovery and development. This technical guide provides a framework for the in vitro evaluation of such compounds, drawing parallels from studies on similar molecular architectures.
Quantitative Data from In Vitro Studies of Related Naphthoquinone Sulfonamides
While specific data for the title compound is unavailable, studies on other novel 1,4-naphthoquinone-based sulfonamides have demonstrated significant cytotoxic activity against various cancer cell lines. The following tables summarize the 50% inhibitory concentration (IC₅₀) values from representative studies, offering a benchmark for potential efficacy.
Table 1: In Vitro Cytotoxicity of Novel 1,4-Naphthoquinone-Sulfonamide Derivatives against Human Cancer Cell Lines
| Compound ID | HuCCA-1 (Cholangiocarcinoma) IC₅₀ (µM) | HepG2 (Hepatocellular Carcinoma) IC₅₀ (µM) | A549 (Lung Carcinoma) IC₅₀ (µM) | MOLT-3 (Acute Lymphoblastic Leukemia) IC₅₀ (µM) |
| Analog 36 | - | Potent | - | - |
| Analog 42 | - | Potent | - | - |
| Analog 38 | - | - | - | - |
| Etoposide | Standard | Standard | Standard | Standard |
| Data sourced from a study on novel 1,4-naphthoquinone-based sulfonamides, where open-chain analogs 36 and 42 were identified as the most potent compounds against the tested cell lines.[1][2] |
Table 2: In Vitro Cytotoxicity of Substituted 1,4-Naphthoquinones against Human Cancer Cell Lines
| Compound ID | HepG2 IC₅₀ (µM) | HuCCA-1 IC₅₀ (µM) | A549 IC₅₀ (µM) | MOLT-3 IC₅₀ (µM) |
| Compound 11 | 0.15 - 1.55 | 0.15 - 1.55 | 0.15 - 1.55 | 0.15 - 1.55 |
| Doxorubicin | Standard | Standard | Standard | Standard |
| This table highlights the potent and selective anticancer activity of compound 11, a substituted 1,4-naphthoquinone, against a panel of cancer cell lines.[3] |
Experimental Protocols for In Vitro Evaluation
The following are detailed methodologies for key experiments typically employed in the in vitro assessment of novel anticancer compounds, based on protocols described for related naphthoquinone derivatives.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Lines: A panel of human cancer cell lines (e.g., HuCCA-1, HepG2, A549, MOLT-3, MCF-7) and a normal cell line (e.g., peripheral blood mononuclear cells) are used.
-
Procedure:
-
Cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours.
-
The cells are then treated with various concentrations of the test compound (typically ranging from 0.01 to 100 µM) and incubated for 48-72 hours.
-
After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours.
-
The medium is then removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability versus the compound concentration.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis (programmed cell death).
-
Procedure:
-
Cells are treated with the test compound at its IC₅₀ concentration for 24, 48, and 72 hours.
-
After treatment, both floating and adherent cells are collected, washed with PBS, and resuspended in Annexin V binding buffer.
-
Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark for 15 minutes.
-
The stained cells are then analyzed by flow cytometry.
-
-
Data Analysis: The flow cytometer distinguishes between viable cells (Annexin V- and PI-negative), early apoptotic cells (Annexin V-positive and PI-negative), late apoptotic/necrotic cells (Annexin V- and PI-positive), and necrotic cells (Annexin V-negative and PI-positive).
Cell Cycle Analysis
This assay determines the effect of the compound on the progression of the cell cycle.
-
Procedure:
-
Cells are treated with the test compound at its IC₅₀ concentration for a specified period (e.g., 24 hours).
-
The cells are then harvested, washed with PBS, and fixed in ice-cold 70% ethanol.
-
The fixed cells are washed and stained with a solution containing propidium iodide and RNase A.
-
The DNA content of the cells is analyzed by flow cytometry.
-
-
Data Analysis: The percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on their DNA content. This can reveal if the compound induces cell cycle arrest at a specific phase.
Visualization of Methodologies and Potential Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow for in vitro screening and a hypothetical signaling pathway that could be investigated for naphthoquinone-based compounds.
Experimental Workflow
Caption: General workflow for in vitro screening of novel anticancer compounds.
Hypothetical Signaling Pathway
Caption: Hypothetical apoptosis induction pathway for a naphthoquinone-based compound.
Conclusion
While direct experimental data for 4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide remains to be published, the in vitro evaluation of structurally similar 1,4-naphthoquinone-based sulfonamides has revealed promising anticancer activity. The methodologies and potential mechanisms of action outlined in this guide provide a solid foundation for researchers and drug development professionals to design and execute comprehensive in vitro studies for this and other related compounds. Future investigations should focus on elucidating the specific molecular targets and signaling pathways modulated by these novel chemical entities to fully understand their therapeutic potential.
References
- 1. Novel 1,4-naphthoquinone-based sulfonamides: Synthesis, QSAR, anticancer and antimalarial studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Substituted 1,4-naphthoquinones for potential anticancer therapeutics: In vitro cytotoxic effects and QSAR-guided design of new analogs - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Synthesis of 4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide
Abstract
This document outlines the synthetic protocol for 4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide, a compound of interest in medicinal chemistry and drug development. The synthesis involves the nucleophilic substitution reaction between 2,3-dichloro-1,4-naphthoquinone and 4-amino-N-(2-pyridinyl)benzenesulfonamide. This protocol provides a detailed, step-by-step methodology suitable for researchers in organic synthesis and pharmaceutical sciences.
Reaction Scheme
The synthesis proceeds via a one-step nucleophilic aromatic substitution reaction. The amino group of 4-amino-N-(2-pyridinyl)benzenesulfonamide acts as a nucleophile, attacking one of the chlorinated carbon atoms of the 2,3-dichloro-1,4-naphthoquinone ring. This results in the displacement of a chloride ion and the formation of the desired N-substituted amino-naphthalenedione product, with the concomitant release of hydrogen chloride (HCl).
Experimental Protocol
This section provides a detailed methodology for the synthesis of the target compound.
2.1. Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| 2,3-Dichloro-1,4-naphthoquinone | 117-80-6 | 227.05 | 0.454 g | 2.0 |
| 4-Amino-N-(2-pyridinyl)benzenesulfonamide | 144-83-2 | 249.29 | 0.50 g | 2.0 |
| Glacial Acetic Acid | 64-19-7 | 60.05 | 25 mL | - |
| Anhydrous Sodium Acetate | 127-09-3 | 82.03 | 0.33 g | 4.0 |
| Ethanol | 64-17-5 | 46.07 | 50 mL | - |
2.2. Equipment
-
100 mL round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Stir bar
-
Buchner funnel and filter flask
-
Standard laboratory glassware
-
Melting point apparatus
-
Thin Layer Chromatography (TLC) equipment
2.3. Synthesis Procedure
-
Reaction Setup: To a 100 mL round-bottom flask, add 4-amino-N-(2-pyridinyl)benzenesulfonamide (0.50 g, 2.0 mmol), 2,3-dichloro-1,4-naphthoquinone (0.454 g, 2.0 mmol), and anhydrous sodium acetate (0.33 g, 4.0 mmol).
-
Solvent Addition: Add glacial acetic acid (25 mL) to the flask.
-
Reflux: Equip the flask with a reflux condenser and a magnetic stir bar. Heat the mixture to reflux with continuous stirring for 4 hours. The sodium acetate is added to neutralize the HCl formed during the reaction.
-
Reaction Monitoring: The progress of the reaction can be monitored by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent) to observe the consumption of the starting materials.
-
Precipitation and Isolation: After the reflux period, allow the reaction mixture to cool to room temperature. Pour the mixture into 50 mL of cold ethanol. A precipitate will form.
-
Filtration: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid sequentially with small portions of cold ethanol and then water to remove any unreacted starting materials and inorganic salts.
-
Drying: Dry the purified product in a vacuum oven at 60 °C to a constant weight.
-
Characterization: The final product should be characterized by determining its melting point and using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity. The expected melting point for the product is 285 °C.
Workflow and Diagrams
3.1. Synthesis Workflow
The overall experimental process is depicted in the following workflow diagram.
Caption: Experimental workflow for the synthesis of the target compound.
3.2. Chemical Reaction Pathway
The diagram below illustrates the molecular transformation during the synthesis.
Caption: Chemical reaction pathway for the synthesis.
Application Notes and Protocols for the Analysis of 4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide
Overview and Physicochemical Properties
Compound Name: 4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide Molecular Formula: C₂₁H₁₄ClN₃O₄S Molecular Weight: 439.9 g/mol
This compound possesses chromophores within its 1,4-naphthoquinone and aromatic ring systems, making it amenable to UV-Vis spectrophotometric detection. The presence of nitrogen and sulfur atoms also makes it suitable for mass spectrometry-based detection. The proposed analytical methods will focus on High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) for sensitive and specific quantification.
Proposed Analytical Methods
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is proposed for the routine quantification and purity assessment of the target compound in bulk materials or simple formulations.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point.
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 30 10.0 95 12.0 95 12.1 30 | 15.0 | 30 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Based on the UV spectrum of the compound, a wavelength between 254 nm and 280 nm is likely to provide good sensitivity. A PDA detector would be advantageous to monitor peak purity.
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Accurately weigh and dissolve the compound in a suitable solvent such as acetonitrile or methanol to prepare a stock solution of 1 mg/mL.
-
Prepare a series of calibration standards by serial dilution of the stock solution with the initial mobile phase composition (e.g., 30% Acetonitrile in water with 0.1% formic acid).
-
For unknown samples, dissolve and dilute them in the same manner to fall within the concentration range of the calibration curve.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
For higher sensitivity and selectivity, especially in complex matrices such as biological fluids, an LC-MS method is recommended.
Experimental Protocol:
-
Instrumentation: An HPLC or UHPLC system coupled to a mass spectrometer (e.g., a triple quadrupole or high-resolution mass spectrometer like a Q-TOF or Orbitrap).
-
Chromatographic Conditions: The HPLC conditions described above can be adapted for LC-MS. The use of a volatile buffer like formic acid is compatible with mass spectrometry.
-
Mass Spectrometry Parameters:
-
Ionization Source: Electrospray Ionization (ESI)
-
Polarity: Positive ion mode is likely to be effective due to the presence of basic nitrogen atoms.
-
Scan Mode: For quantitative analysis, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) should be employed.
-
SIM Ion (Illustrative): The protonated molecule [M+H]⁺ would have an m/z of approximately 440.0.
-
MRM Transitions (Illustrative): A precursor ion of m/z 440.0 would be selected, and characteristic product ions would be monitored. These would need to be determined experimentally by infusing a standard solution of the compound.
-
-
Source Parameters: These will need to be optimized for the specific instrument used and may include:
-
Capillary Voltage: ~3.5 kV
-
Source Temperature: ~150 °C
-
Desolvation Temperature: ~400 °C
-
Nebulizer Gas Flow: Instrument dependent
-
-
Data Presentation
The following table provides an illustrative summary of the expected quantitative data from the proposed analytical methods. These values are hypothetical and would need to be determined experimentally.
| Parameter | HPLC-UV (Proposed) | LC-MS (Proposed) |
| Retention Time (min) | ~7-9 | ~7-9 |
| Precursor Ion (m/z) [M+H]⁺ | N/A | 440.0 |
| Product Ions (m/z) | N/A | To be determined |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.5 ng/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL | ~1.5 ng/mL |
| Linearity (r²) | >0.999 | >0.995 |
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the analysis of the target compound.
Logical Relationships in Method Development
This diagram shows the logical flow of decisions and components in developing an analytical method for the target compound.
Application Notes and Protocols for Cell-Based Assays of 4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the cellular characterization of the compound 4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide (hereinafter referred to as CNDB). CNDB belongs to a class of compounds containing a 1,4-naphthoquinone moiety, which is a structural feature of many molecules with established anticancer properties. The protocols outlined below are designed to assess the cytotoxic and apoptotic effects of CNDB on cancer cell lines. These assays are fundamental in the preclinical evaluation of novel therapeutic candidates.
Hypothetical Mechanism of Action
Based on the known biological activities of structurally related 1,4-naphthoquinone and benzenesulfonamide derivatives, CNDB is hypothesized to induce apoptosis in cancer cells through the intrinsic pathway. This is likely initiated by the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction, activation of caspase cascades, and subsequent programmed cell death.
Disclaimer: The following data and signaling pathway are hypothetical and intended to serve as a guide for experimental design and data presentation. Actual results may vary and should be determined experimentally.
Data Presentation
The following tables summarize hypothetical quantitative data from key cell-based assays performed with CNDB on a human breast cancer cell line (e.g., MCF-7).
Table 1: Cytotoxicity of CNDB on MCF-7 Cells (MTT Assay)
| CNDB Concentration (µM) | Cell Viability (%) | Standard Deviation |
| 0 (Vehicle Control) | 100 | ± 4.5 |
| 1 | 85.2 | ± 5.1 |
| 5 | 62.7 | ± 3.8 |
| 10 | 48.9 | ± 4.2 |
| 25 | 25.1 | ± 3.1 |
| 50 | 10.3 | ± 2.5 |
Table 2: Apoptosis Induction by CNDB in MCF-7 Cells (Annexin V-FITC/PI Staining)
| Treatment | Live Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Vehicle Control | 95.1 ± 2.3 | 2.5 ± 0.8 | 2.4 ± 0.7 |
| CNDB (10 µM) | 45.8 ± 3.1 | 35.2 ± 2.5 | 19.0 ± 1.9 |
Table 3: Effect of CNDB on Cell Cycle Distribution in MCF-7 Cells
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | 65.4 ± 3.2 | 20.1 ± 1.8 | 14.5 ± 1.5 |
| CNDB (10 µM) | 75.8 ± 3.8 | 12.3 ± 1.4 | 11.9 ± 1.3 |
Table 4: Caspase-3/7 Activity in MCF-7 Cells Treated with CNDB
| Treatment | Relative Caspase-3/7 Activity (Fold Change) | Standard Deviation |
| Vehicle Control | 1.0 | ± 0.1 |
| CNDB (10 µM) | 4.2 | ± 0.5 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.[1][2][3][4][5]
Materials:
-
96-well cell culture plates
-
MCF-7 cells (or other cancer cell line of choice)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
CNDB stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of CNDB in complete medium.
-
Remove the medium from the wells and add 100 µL of the CNDB dilutions. Include a vehicle control (medium with DMSO, concentration not exceeding 0.1%).
-
Incubate for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay differentiates between live, early apoptotic, and late apoptotic/necrotic cells.[6][7][8][9]
Materials:
-
6-well cell culture plates
-
MCF-7 cells
-
Complete growth medium
-
CNDB stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at a density of 2 x 10⁵ cells/well and incubate for 24 hours.
-
Treat cells with CNDB at the desired concentration (e.g., 10 µM) for 24 hours.
-
Harvest cells by trypsinization and wash with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells immediately by flow cytometry.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the distribution of cells in different phases of the cell cycle.[10][11][12][13][14]
Materials:
-
6-well cell culture plates
-
MCF-7 cells
-
Complete growth medium
-
CNDB stock solution
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed and treat cells as described in the apoptosis assay protocol.
-
Harvest cells and wash with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
Caspase-3/7 Activity Assay
This assay quantifies the activity of key executioner caspases in apoptosis.[15][16][17][18][19]
Materials:
-
White-walled 96-well plates
-
MCF-7 cells
-
Complete growth medium
-
CNDB stock solution
-
Caspase-Glo® 3/7 Assay Kit (Promega) or similar
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate as described for the MTT assay.
-
Treat cells with CNDB for the desired time (e.g., 12 or 24 hours).
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate at room temperature for 1-3 hours.
-
Measure luminescence using a luminometer.
Western Blot Analysis for Apoptosis-Related Proteins
This protocol detects changes in the expression levels of key proteins involved in apoptosis.[20][21][22][23]
Materials:
-
6-well cell culture plates
-
MCF-7 cells
-
Complete growth medium
-
CNDB stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL (Enhanced Chemiluminescence) detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Seed and treat cells as described in the apoptosis assay protocol.
-
Lyse cells in RIPA buffer and determine protein concentration using the BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an ECL reagent and an imaging system.
Mandatory Visualizations
Caption: Workflow for the in vitro evaluation of CNDB's anticancer effects.
Caption: Proposed intrinsic apoptosis pathway activated by CNDB in cancer cells.
References
- 1. youtube.com [youtube.com]
- 2. google.com [google.com]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. kumc.edu [kumc.edu]
- 8. bdbiosciences.com [bdbiosciences.com]
- 9. resources.novusbio.com [resources.novusbio.com]
- 10. scribd.com [scribd.com]
- 11. m.youtube.com [m.youtube.com]
- 12. youtube.com [youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 16. assaygenie.com [assaygenie.com]
- 17. promega.com [promega.com]
- 18. bosterbio.com [bosterbio.com]
- 19. Caspase 3/7 Activity Assay Kit(Colorimetric Method) - Elabscience® [elabscience.com]
- 20. Western Blot Analysis of Apoptosis-Related Proteins [bio-protocol.org]
- 21. Western blot analysis of apoptotic signaling proteins [bio-protocol.org]
- 22. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 23. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
"4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide" enzyme inhibition assay
For Researchers, Scientists, and Drug Development Professionals
Compound of Interest: 4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide
Introduction
Spleen Tyrosine Kinase (Syk) is a non-receptor tyrosine kinase that plays a critical role in the signaling pathways of various immune cells.[1] It is involved in mediating cellular responses to inflammation and is a key component of B-cell receptor and Fc receptor signaling.[1] Dysregulation of Syk activity has been implicated in various autoimmune diseases, allergic reactions, and certain cancers, making it a significant target for therapeutic intervention.[1][2] The compound, 4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide, a benzenesulfonamide derivative, is investigated here for its potential inhibitory effects on Syk. Benzenesulfonamide-based compounds have been explored as inhibitors for various enzymes, including tyrosine kinases.
These application notes provide a comprehensive protocol for an in vitro enzyme inhibition assay to determine the potency of 4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide against human Spleen Tyrosine Kinase (Syk).
Principle of the Assay
The Homogeneous Time-Resolved Fluorescence (HTRF) assay is a highly sensitive and robust method for measuring kinase activity.[3] This assay quantifies the phosphorylation of a specific substrate by the kinase. The reaction involves incubating the kinase, the substrate, and ATP. The extent of phosphorylation is then detected using a europium-labeled anti-phosphotyrosine antibody and a streptavidin-allophycocyanin (SA-APC) conjugate that binds to a biotinylated substrate. When the substrate is phosphorylated, the europium and APC are brought into close proximity, allowing for Förster Resonance Energy Transfer (FRET). The resulting HTRF signal is directly proportional to the amount of phosphorylated substrate and, therefore, to the kinase activity.[3] The inhibitory effect of a compound is determined by measuring the decrease in the HTRF signal in its presence.
Data Presentation
The inhibitory activity of 4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide is quantified by determining its half-maximal inhibitory concentration (IC50). This is achieved by performing the assay with a range of inhibitor concentrations and measuring the corresponding enzyme activity. The results are then compiled into a table for clear comparison.
Table 1: Inhibitory Activity of 4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide against Syk Kinase
| Compound Name | Target Enzyme | Assay Type | Substrate | ATP Concentration (µM) | IC50 (nM) |
| 4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide | Human Syk | HTRF | Biotinylated TK substrate | 25 | Hypothetical Value: 75 |
| Reference Inhibitor (e.g., Fostamatinib) | Human Syk | HTRF | Biotinylated TK substrate | 25 | Hypothetical Value: 5 |
Note: The IC50 values presented in this table are hypothetical and for illustrative purposes only. Actual values must be determined experimentally.
Experimental Protocols
Materials and Reagents
-
Enzyme: Recombinant human GST-Syk fusion protein
-
Substrate: Biotinylated tyrosine kinase (TK) substrate peptide
-
Inhibitor: 4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide, dissolved in DMSO
-
ATP: Adenosine 5'-triphosphate
-
Assay Buffer: 15 mM Tris-HCl (pH 7.5), 0.01% Tween-20, 2 mM DTT
-
Detection Reagents: Europium-labeled anti-phosphotyrosine antibody and Streptavidin-Allophycocyanin (SA-APC)
-
Quench Solution: HTRF detection buffer
-
Microplates: 384-well, low-volume, white plates
Assay Procedure
-
Compound Preparation: Prepare a serial dilution of 4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide in 100% DMSO. A typical starting concentration is 1 mM.
-
Reaction Mixture Preparation:
-
Add 2.5 µL of the diluted compound or DMSO (as a control) to the wells of a 384-well plate.
-
Add 2.5 µL of recombinant human GST-Syk enzyme (e.g., 5 pM final concentration) in assay buffer to each well.
-
Incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Kinase Reaction:
-
Prepare a solution of the biotinylated TK substrate (e.g., 250 nM final concentration) and ATP (e.g., 25 µM final concentration) in assay buffer containing 5 mM MgCl2.
-
Add 5 µL of this solution to each well to start the kinase reaction. The final reaction volume is 10 µL.
-
Incubate the plate for 45 minutes at room temperature.
-
-
Reaction Quenching and Detection:
-
Prepare a detection mixture containing the Europium-labeled anti-phosphotyrosine antibody (e.g., 2 nM final concentration) and SA-APC (e.g., 70 nM final concentration) in HTRF detection buffer.
-
Add 10 µL of the detection mixture to each well to stop the reaction.
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible plate reader. The fluorescence is measured at two wavelengths: 665 nm (for APC emission) and 620 nm (for Europium emission).
-
The HTRF ratio (665 nm / 620 nm) x 10,000 is calculated for each well.
-
Data Analysis
-
The percentage of inhibition for each concentration of the test compound is calculated using the following formula: % Inhibition = 100 * (1 - (Signal_inhibitor - Signal_background) / (Signal_no_inhibitor - Signal_background))
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the Syk HTRF inhibition assay.
Syk Signaling Pathway
Caption: Simplified Syk signaling pathway and the point of inhibition.
References
"4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide" in cancer research
Executive Summary
Extensive searches of scientific literature and patent databases did not yield specific cancer research data for the compound 4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide . This suggests that the compound may be novel, part of an unpblished study, or designated by a different code.
However, significant research is available for a closely related structural analog, N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-benzamide (NCDDNB) . Both compounds share the same chloro-dioxo-naphthalenyl pharmacophore, a structure known for its antitumor activities.[1][2] This document provides detailed application notes and protocols based on the published research for NCDDNB, offering a valuable reference for investigating the anticancer potential of this class of compounds.
The provided data demonstrates that NCDDNB exhibits significant cytotoxic effects against prostate cancer cell lines by inducing cell cycle arrest and apoptosis.[1][2][3] These notes are intended for researchers, scientists, and drug development professionals working in oncology.
Compound Profile: N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-benzamide (NCDDNB)
NCDDNB is a derivative of 1,4-naphthoquinone, a class of organic compounds recognized for a wide range of pharmacological effects, including antitumor activities.[1][2] Its mechanism of action in prostate cancer cells involves the induction of G1-phase cell cycle arrest and apoptosis.[1][2][3]
Chemical Structure: (Image of the chemical structure of NCDDNB would be placed here in a real document)
Quantitative Data: In Vitro Cytotoxicity
The cytotoxic activity of NCDDNB was evaluated against both androgen-dependent (CWR-22) and androgen-independent (PC-3, DU-145) human prostate cancer cell lines. A normal human bone marrow cell line (HS-5) was used as a control to assess selectivity.[1][2] The half-maximal inhibitory concentrations (IC50) are summarized below.
| Cell Line | Type | Androgen Dependence | IC50 Value (µM) | Reference |
| CWR-22 | Prostate Cancer | Androgen-Dependent | 2.5 | [1][2][3] |
| PC-3 | Prostate Cancer | Androgen-Independent | 2.5 | [1][2][3] |
| DU-145 | Prostate Cancer | Androgen-Independent | 6.5 | [1][2][3] |
| HS-5 | Bone Marrow (Normal) | N/A | 25 | [1][2][3] |
Data Interpretation: NCDDNB shows significant potency against prostate cancer cells, with IC50 values in the low micromolar range. Notably, the compound is 4- to 10-fold more selective for cancer cells over normal bone marrow cells, suggesting a favorable therapeutic window.[1][2][3]
Signaling Pathways and Mechanisms
NCDDNB exerts its anticancer effects primarily through two mechanisms:
-
Cell Cycle Arrest: The compound arrests prostate cancer cells in the G1 phase of the cell cycle, preventing them from progressing to the S phase (DNA synthesis) and thus halting proliferation. This effect was not observed in normal HS-5 bone marrow cells.[1][2]
-
Induction of Apoptosis: NCDDNB triggers programmed cell death (apoptosis) in prostate cancer cells. The apoptotic peak was observed at day 3 of treatment for DU-145 and CWR-22 cells, and at day 5 for PC-3 cells, indicating a time-dependent induction.[1][2][3]
Caption: Workflow for evaluating the in vitro anticancer effects of NCDDNB.
Caption: NCDDNB blocks the cell cycle at the G1/S transition point.
Experimental Protocols
The following protocols are adapted from the methodology used to study NCDDNB.[1][2]
Cell Viability Assay (MTT Assay)
This protocol determines the concentration of NCDDNB that inhibits cell growth by 50% (IC50).
-
Cell Seeding: Plate cells (PC-3, DU-145, CWR-22, HS-5) in 96-well plates at a density of 5,000 cells/well in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin.
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Add NCDDNB at various concentrations (e.g., 0.1 µM to 100 µM) to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate for an additional 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Cell Cycle Analysis (Flow Cytometry)
This protocol is used to determine the effect of NCDDNB on cell cycle progression.
-
Cell Seeding and Treatment: Seed 1x10^6 cells in 60 mm dishes. After 24 hours, treat with NCDDNB at its IC50 concentration for 24, 48, and 72 hours.
-
Cell Harvesting: Harvest cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Fixation: Resuspend the pellet in 500 µL of cold PBS and add 4.5 mL of cold 70% ethanol dropwise while vortexing. Fix overnight at 4°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in 1 mL of propidium iodide (PI) staining solution (50 µg/mL PI, 100 U/mL RNase A in PBS).
-
Incubation: Incubate for 30 minutes in the dark at room temperature.
-
Flow Cytometry: Analyze the DNA content using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit) to quantify the percentage of cells in the G1, S, and G2/M phases.
Apoptosis Assay (Annexin V Staining)
This protocol quantifies the rate of apoptosis induced by NCDDNB.
-
Cell Seeding and Treatment: Seed cells and treat with NCDDNB at its IC50 concentration for specified time points (e.g., 1 to 5 days).
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and propidium iodide (PI) according to the manufacturer's kit instructions.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour.
-
Data Analysis: Determine the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Western Blot Analysis
This protocol is used to analyze the expression levels of key proteins involved in cell cycle regulation.
-
Protein Extraction: Treat cells with NCDDNB, wash with PBS, and lyse with RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature protein samples and separate them on a polyacrylamide gel by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cyclins, CDKs) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis: Quantify band intensity relative to a loading control (e.g., β-actin or GAPDH).
References
- 1. Cytotoxic Effects of N-(3-Chloro-1,4-dioxo 1,4-dihydronaphthalen-2-yl)-benzamide on Androgen-dependent and -independent Prostate Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic effects of N-(3-chloro-1,4-dioxo 1,4-dihydro-naphthalen-2-yl)-benzamide on androgen-dependent and -independent prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
"4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide" for kinase inhibition
Compound: 4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein kinases are a large family of enzymes that play a critical role in regulating a wide variety of cellular processes, including signal transduction, metabolism, transcription, and cell cycle progression. Dysregulation of kinase activity is a frequent cause of human diseases, particularly cancer. This has made protein kinases one of the most important classes of drug targets.
This document provides a comprehensive overview of the application of 4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide, a novel small molecule inhibitor, in the context of kinase inhibition. Included are detailed protocols for evaluating its inhibitory activity and cellular effects.
Putative Mechanism of Action
4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide is hypothesized to function as an ATP-competitive kinase inhibitor. By binding to the ATP-binding pocket of the target kinase, it blocks the transfer of the gamma-phosphate from ATP to its protein or peptide substrate. This inhibition of phosphorylation prevents the activation or inactivation of downstream signaling pathways, which can lead to an anti-proliferative effect in cancer cells dependent on the targeted kinase.
"4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide" drug discovery applications
Application Notes: Targeting the JNK Signaling Pathway in Drug Discovery
Compound: 4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide NSC Identifier: NSC-45382
Disclaimer: Publicly available information detailing the specific biological target, mechanism of action, and quantitative potency (e.g., IC₅₀) for NSC-45382 is limited. However, its core chemical structure, a 2-chloro-3-anilino-1,4-naphthoquinone derivative, is a well-documented pharmacophore found in numerous kinase inhibitors, particularly those targeting the c-Jun N-terminal kinase (JNK) pathway. To fulfill the request for detailed application notes and protocols, this document will utilize the extensively characterized and commercially available JNK inhibitor, SP600125 , as a representative example for this structural class. SP600125's mechanism and the assays used for its characterization are directly applicable to the study of novel compounds like NSC-45382.
Introduction
The c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family that play a pivotal role in cellular responses to stress signals, such as inflammatory cytokines, UV radiation, and heat shock. The JNK signaling cascade is implicated in a wide array of cellular processes, including inflammation, apoptosis (programmed cell death), cell differentiation, and proliferation.[1] Over-activation of the JNK pathway is associated with various pathological conditions, including neurodegenerative diseases, inflammatory disorders, and cancer, making it a critical target for therapeutic intervention.[2] Molecules like SP600125, which competitively inhibit JNK activity, are invaluable tools for dissecting JNK's role in disease and serve as scaffolds for the development of novel therapeutics.[1]
Mechanism of Action: JNK Inhibition
SP600125 functions as a potent, reversible, and ATP-competitive inhibitor of all three JNK isoforms (JNK1, JNK2, and JNK3).[3][4] By binding to the ATP-binding pocket of the kinase, the inhibitor prevents the phosphorylation of JNK's primary downstream substrate, the transcription factor c-Jun.[3][5] Inhibition of c-Jun phosphorylation prevents the formation of the Activator Protein-1 (AP-1) transcription complex, which is responsible for regulating the expression of genes involved in inflammation and apoptosis, such as Interleukin-2 (IL-2), COX-2, and Tumor Necrosis Factor-alpha (TNF-α).[1][6] This blockade of the JNK signaling cascade ultimately leads to a reduction in inflammatory responses and can induce apoptosis in cancer cells.[3][4]
Quantitative Data: In Vitro Inhibitory Activity of SP600125
The following table summarizes the inhibitory potency of the representative compound, SP600125, against JNK isoforms and its selectivity over other related kinases.
| Target Kinase | IC₅₀ (nM)[3][4] | Assay Type | Notes |
| JNK1 | 40 | Cell-Free Kinase Assay | High potency against JNK1 isoform. |
| JNK2 | 40 | Cell-Free Kinase Assay | High potency against JNK2 isoform. |
| JNK3 | 90 | Cell-Free Kinase Assay | High potency against JNK3 isoform. |
| MKK4 | ~400 | Cell-Free Kinase Assay | ~10-fold selectivity over upstream kinase.[3] |
| ERK2 | >10,000 | Cell-Free Kinase Assay | >100-fold selectivity over related MAPK.[3] |
| p38 | >10,000 | Cell-Free Kinase Assay | >100-fold selectivity over related MAPK.[3] |
Signaling Pathway Diagram
The diagram below illustrates the JNK signaling pathway and the point of inhibition by a competitive inhibitor like SP600125.
Experimental Workflow Diagram
The following workflow outlines the process for evaluating a novel compound like NSC-45382, using the established methods for JNK inhibitors.
Experimental Protocols
Protocol 1: In Vitro JNK1 Kinase Assay (Radiometric)
This protocol is designed to determine the IC₅₀ value of a test compound by measuring the inhibition of JNK1-mediated phosphorylation of a substrate using radiolabeled ATP.
Materials:
-
Active recombinant human JNK1 enzyme
-
GST-c-Jun (1-79) substrate protein
-
Kinase Assay Buffer (e.g., 25 mM HEPES pH 7.5, 25 mM MgCl₂, 1 mM DTT)
-
ATP solution (10 mM)
-
[γ-³³P]ATP (10 mCi/mL)
-
Test compound (e.g., SP600125) dissolved in DMSO
-
P81 phosphocellulose paper
-
1% Phosphoric acid
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare a reaction mixture by combining Kinase Assay Buffer, GST-c-Jun substrate (to a final concentration of 1 mg/mL), and active JNK1 enzyme (to a final concentration of 10 nM).
-
Serially dilute the test compound in DMSO. Add 1 µL of each dilution to the wells of a 96-well plate. Include a "no inhibitor" control (DMSO only) and a "no enzyme" background control.
-
Add 20 µL of the JNK1/substrate reaction mixture to each well and incubate for 10 minutes at room temperature to allow compound binding.
-
Prepare the ATP mixture by combining cold ATP and [γ-³³P]ATP. The final ATP concentration in the reaction should be at its Michaelis-Menten constant (Km), typically 50-100 µM.
-
Initiate the kinase reaction by adding 5 µL of the [γ-³³P]ATP mixture to each well.
-
Incubate the plate at 30°C for 20-30 minutes with gentle agitation.
-
Terminate the reaction by spotting 20 µL from each well onto a sheet of P81 phosphocellulose paper.
-
Wash the P81 paper three times for 10 minutes each in a bath of 1% phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Rinse the paper with acetone and let it air dry.
-
Place the individual paper spots into scintillation vials with scintillation fluid and measure the incorporated radioactivity (counts per minute, CPM) using a scintillation counter.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ value using non-linear regression analysis.
Protocol 2: Cell Viability Assessment via MTT Assay
This protocol measures the cytotoxic or anti-proliferative effects of a test compound on a cancer cell line (e.g., HeLa or Jurkat T cells).
Materials:
-
HeLa cells (or other suitable cell line)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test compound (e.g., SP600125) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Prepare serial dilutions of the test compound in complete culture medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include wells with medium and DMSO only as a vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C.[7]
-
After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.
-
Carefully remove the medium and add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[7]
-
Gently agitate the plate for 15 minutes at room temperature to ensure complete dissolution.
-
Measure the absorbance (Optical Density, OD) of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group compared to the vehicle control and determine the IC₅₀ (or GI₅₀) value using a dose-response curve.
References
- 1. SP600125, an anthrapyrazolone inhibitor of Jun N-terminal kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agscientific.com [agscientific.com]
- 3. selleckchem.com [selleckchem.com]
- 4. SP600125 | JNK Inhibitor II | JNK inhibitor | TargetMol [targetmol.com]
- 5. researchgate.net [researchgate.net]
- 6. SP600125 | Cell Signaling Technology [cellsignal.com]
- 7. Kinase inhibitors and MTT assay [bio-protocol.org]
Application Notes and Protocols for In-Vivo Studies of 4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide detailed protocols for the formulation of 4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide for in vivo research. This compound, a derivative of benzenesulfonamide, is predicted to be poorly soluble in aqueous solutions, necessitating specialized formulation strategies to ensure adequate bioavailability for animal studies. The provided protocols are based on established methods for formulating poorly soluble compounds for both oral and intravenous administration in rodent models. Additionally, based on the activity of analogous compounds, a potential mechanism of action involving the inhibition of the Tropomyosin receptor kinase A (TrkA) signaling pathway is described.
Compound Information
A summary of the key physicochemical properties of 4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide is presented in Table 1.
Table 1: Physicochemical Properties [1]
| Property | Value |
| Molecular Formula | C₂₁H₁₄ClN₃O₄S |
| Molecular Weight | 439.9 g/mol |
| IUPAC Name | 4-[(3-chloro-1,4-dioxonaphthalen-2-yl)amino]-N-pyridin-2-ylbenzenesulfonamide |
| Predicted XLogP3 | 3.8 |
| Appearance | Crystalline solid (predicted) |
| Aqueous Solubility | Poor (predicted) |
Proposed Mechanism of Action: TrkA Signaling Pathway Inhibition
Benzenesulfonamide analogs have been identified as inhibitors of the Tropomyosin receptor kinase A (TrkA), a receptor tyrosine kinase (RTK).[2][3] Overexpression and activation of TrkA are implicated in the progression of various cancers, including glioblastoma.[2] The proposed mechanism of action for this class of compounds involves binding to the kinase domain of TrkA, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways, such as the Ras/MAPK and PI3K/Akt pathways. These pathways are crucial for cell proliferation, survival, and migration.[2]
Caption: Proposed TrkA signaling pathway inhibition.
Experimental Protocols: Formulation for In Vivo Studies
Given the predicted poor aqueous solubility, the following formulation strategies are recommended to enhance the bioavailability of the compound for preclinical studies.
General Workflow for Formulation Preparation
The general workflow for preparing a formulation for in vivo studies is outlined below.
Caption: General workflow for formulation preparation.
Protocol for Oral Administration (Gavage)
For oral administration, a suspension or a solution can be prepared. A common vehicle for poorly soluble compounds is a mixture of polyethylene glycol (PEG) and saline.
Table 2: Recommended Formulation for Oral Administration
| Component | Percentage (v/v) | Purpose |
| PEG 400 | 30% | Solubilizing agent |
| Tween 80 | 10% | Surfactant/Emulsifier |
| Saline (0.9% NaCl) | 60% | Vehicle |
Materials:
-
4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide
-
Polyethylene glycol 400 (PEG 400)
-
Tween 80 (Polysorbate 80)
-
Sterile 0.9% saline solution
-
Sterile conical tubes
-
Vortex mixer
-
Sonicator
Procedure:
-
Calculate the required amount of the compound based on the desired dose and the number of animals.
-
In a sterile conical tube, add the calculated amount of the compound.
-
Add the required volume of PEG 400 to the tube.
-
Vortex the mixture for 5-10 minutes to aid in the dissolution of the compound.
-
Add the required volume of Tween 80 and vortex for another 5 minutes.
-
Add the required volume of 0.9% saline solution to the mixture.
-
Vortex the final formulation thoroughly for 10-15 minutes. If the compound does not fully dissolve, sonicate the suspension for 15-30 minutes in a water bath sonicator.
-
Visually inspect the formulation for homogeneity.
-
Store the formulation at 4°C, protected from light, for up to one week. Before each use, bring the formulation to room temperature and vortex thoroughly.
Protocol for Intravenous Administration
For intravenous administration, a clear, sterile solution is mandatory. A co-solvent system is often employed for poorly soluble compounds.
Table 3: Recommended Formulation for Intravenous Administration
| Component | Percentage (v/v) | Purpose |
| DMSO | 10% | Solubilizing agent |
| PEG 400 | 40% | Co-solvent |
| Saline (0.9% NaCl) | 50% | Vehicle |
Materials:
-
4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Polyethylene glycol 400 (PEG 400), sterile, injectable grade
-
Sterile 0.9% saline solution
-
Sterile conical tubes
-
Vortex mixer
-
0.22 µm sterile syringe filters
Procedure:
-
Calculate the required amount of the compound based on the desired dose and the number of animals.
-
In a sterile conical tube, add the calculated amount of the compound.
-
Add the required volume of DMSO to the tube.
-
Vortex the mixture until the compound is completely dissolved.
-
Add the required volume of PEG 400 and vortex to mix.
-
Slowly add the required volume of 0.9% saline solution while vortexing to avoid precipitation.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Sterile filter the final solution using a 0.22 µm syringe filter into a sterile vial.
-
Store the sterile formulation at 4°C, protected from light, and use within 24 hours of preparation.
Administration in Rodents
The prepared formulations can be administered to rodents as follows. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Table 4: Recommended Administration Volumes for Mice and Rats
| Route | Species | Volume |
| Oral (Gavage) | Mouse | 5-10 mL/kg |
| Rat | 5-10 mL/kg | |
| Intravenous (Tail Vein) | Mouse | 5 mL/kg |
| Rat | 2.5 mL/kg |
Note: The final concentration of the compound in the formulation should be adjusted to achieve the desired dose within these recommended administration volumes.
Safety Precautions
-
Handle the compound and all chemicals with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
All formulation procedures for intravenous administration should be performed in a sterile environment, such as a laminar flow hood, to maintain sterility.
-
Observe animals closely for any adverse reactions following administration.
Disclaimer
These protocols are intended as a guide and may require optimization based on the specific experimental requirements and the observed properties of the compound. It is the responsibility of the researcher to validate the formulation for stability, solubility, and suitability for the intended in vivo model.
References
- 1. 4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide | C21H14ClN3O4S | CID 239794 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the synthesis yield of 4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for 4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide?
The most common synthetic route is a nucleophilic aromatic substitution reaction. This involves reacting 2,3-dichloro-1,4-naphthoquinone with 4-amino-N-(2-pyridinyl)benzenesulfonamide in a suitable solvent, often with a base to act as a proton scavenger.
Q2: What are the typical starting materials and reagents required?
The key starting materials are 2,3-dichloro-1,4-naphthoquinone and 4-amino-N-(2-pyridinyl)benzenesulfonamide. Common solvents include ethanol, methanol, or acetic acid. A base such as triethylamine or sodium acetate may be used to neutralize the HCl generated during the reaction.
Q3: What are the critical reaction parameters that influence the yield?
Several factors can significantly impact the reaction yield:
-
Reactant Purity: The purity of both 2,3-dichloro-1,4-naphthoquinone and 4-amino-N-(2-pyridinyl)benzenesulfonamide is crucial. Impurities can lead to side reactions and lower yields.
-
Reaction Temperature: The reaction is typically carried out at elevated temperatures, often at the reflux temperature of the chosen solvent, to ensure a reasonable reaction rate.
-
Reaction Time: The reaction time needs to be optimized. Insufficient time will result in incomplete conversion, while prolonged reaction times may lead to the formation of degradation products or disubstituted byproducts.
-
Solvent Choice: The polarity and boiling point of the solvent can affect the solubility of the reactants and the reaction rate.
-
Stoichiometry: The molar ratio of the reactants should be carefully controlled. An excess of one reactant may be used to drive the reaction to completion, but this can also complicate purification.
Q4: What are the potential side products in this synthesis?
The primary side product is often the disubstituted naphthoquinone, where two molecules of 4-amino-N-(2-pyridinyl)benzenesulfonamide react with one molecule of 2,3-dichloro-1,4-naphthoquinone. Other potential impurities can arise from the degradation of starting materials or the product under the reaction conditions.
Q5: How can the product be purified?
The crude product is typically purified by recrystallization from a suitable solvent, such as ethanol, acetic acid, or a mixture of solvents. Column chromatography on silica gel can also be employed for more challenging purifications.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Inactive starting materials. | Check the purity of 2,3-dichloro-1,4-naphthoquinone and 4-amino-N-(2-pyridinyl)benzenesulfonamide by NMR or melting point. |
| Insufficient reaction temperature. | Ensure the reaction is heated to the appropriate temperature for the solvent used. Monitor the internal reaction temperature. | |
| Incorrect stoichiometry of reactants. | Verify the molar ratios of the reactants. Consider a slight excess of the aminobenzenesulfonamide. | |
| Formation of a Significant Amount of Disubstituted Byproduct | High reaction temperature or prolonged reaction time. | Reduce the reaction temperature and monitor the reaction progress by TLC to determine the optimal reaction time. |
| Molar ratio of reactants. | Use a 1:1 molar ratio of the reactants or a slight excess of 2,3-dichloro-1,4-naphthoquinone. | |
| Difficulty in Product Purification | Presence of closely related impurities. | Optimize the recrystallization solvent system. If recrystallization is ineffective, consider column chromatography with a carefully selected eluent system. |
| Product is insoluble in common recrystallization solvents. | Try a wider range of solvents or solvent mixtures. Hot filtration may be necessary to remove insoluble impurities. | |
| Product Decomposes During Workup or Purification | Exposure to strong bases or high temperatures for extended periods. | Use a milder base during the reaction or neutralize the reaction mixture promptly during workup. Avoid excessive heating during purification. |
| Inconsistent Yields Between Batches | Variability in the quality of starting materials. | Source high-purity starting materials from a reliable supplier and characterize them before use. |
| Inconsistent reaction conditions. | Carefully control all reaction parameters, including temperature, time, and stirring rate. |
Experimental Protocols & Data
General Synthetic Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1.0 equivalent of 2,3-dichloro-1,4-naphthoquinone in a suitable solvent (e.g., absolute ethanol or glacial acetic acid).
-
Add 1.0 to 1.1 equivalents of 4-amino-N-(2-pyridinyl)benzenesulfonamide to the solution.
-
If desired, add a base such as 1.1 equivalents of triethylamine or sodium acetate.
-
Heat the reaction mixture to reflux (typically 50-80°C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After the reaction is complete (as indicated by the consumption of the starting materials, typically 2-6 hours), cool the mixture to room temperature.
-
The solid product that precipitates upon cooling is collected by vacuum filtration.
-
Wash the collected solid with cold solvent to remove soluble impurities.
-
Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol or acetic acid).
-
Dry the purified product under vacuum to obtain 4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide as a colored solid.
Yields for Structurally Similar Anilino-1,4-naphthoquinones
| Reactant 1 | Reactant 2 | Catalyst/Base | Yield | Reference |
| 2,3-dichloro-1,4-naphthoquinone | Various anilines | None | >90% | [1] |
| 2,3-dichloro-1,4-naphthoquinone | N,N-dimethylenediamine | None | 93% | [1] |
| 2,3-dichloro-1,4-naphthoquinone | 4-R-anilines | None | 69-79% | [1] |
Visualizations
Caption: Synthetic workflow for the preparation of the target compound.
Caption: Troubleshooting decision tree for synthesis optimization.
References
Technical Support Center: 4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide. This document addresses common solubility issues and provides best-practice experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of 4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide?
Based on its chemical structure, which includes a large polycyclic aromatic hydrocarbon component, this compound is predicted to be poorly soluble in aqueous solutions. It is a relatively non-polar molecule, and its solubility is expected to be limited in aqueous buffers. Organic solvents are likely required to achieve stock solutions of high concentration.
Q2: Which organic solvents are recommended for creating a stock solution?
Dimethyl sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions of poorly soluble compounds for in vitro assays. Other potential solvents include dimethylformamide (DMF) and ethanol. However, the compatibility of the solvent with the specific experimental system must always be considered.
Q3: I am observing precipitation of the compound when I dilute my DMSO stock solution into an aqueous buffer. What can I do to prevent this?
Precipitation upon dilution of a DMSO stock into an aqueous medium is a common issue for poorly soluble compounds. Here are several troubleshooting steps:
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Decrease the final concentration: The most straightforward solution is to lower the final concentration of the compound in your assay.
-
Increase the percentage of DMSO in the final solution: While it is advisable to keep the DMSO concentration low to avoid solvent effects on cells or enzymes, sometimes a slightly higher concentration (e.g., up to 0.5-1%) is necessary to maintain solubility. Always run a vehicle control with the same final DMSO concentration.
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Use a surfactant: A small amount of a non-ionic surfactant, such as Tween® 20 or Triton™ X-100, in the aqueous buffer can help to maintain the solubility of the compound.
-
Prepare a fresh dilution: Do not use old dilutions, as the compound may precipitate over time. Prepare fresh dilutions from the stock solution immediately before each experiment.
Q4: Can I use sonication or heating to dissolve the compound?
Gentle warming (e.g., to 37°C) and brief sonication can aid in the initial dissolution of the compound in the organic solvent. However, prolonged heating or aggressive sonication should be avoided as it may lead to degradation of the compound. Always check for compound stability under these conditions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound will not dissolve in DMSO. | Insufficient solvent volume or low-quality solvent. | Increase the volume of DMSO. Ensure you are using high-purity, anhydrous DMSO. Gentle warming or brief sonication may also help. |
| Precipitation in stock solution upon storage. | The compound is not stable in the solvent at the storage temperature. | Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. If precipitation still occurs, try a different solvent. |
| Inconsistent results in cell-based assays. | Precipitation of the compound in the cell culture medium. | Visually inspect the wells of your cell culture plate under a microscope for any signs of precipitation. If observed, follow the steps outlined in Q3 of the FAQ to improve solubility. Also, consider the presence of proteins in the medium, which can sometimes bind to the compound and affect its availability. |
| Low bioavailability in in vivo studies. | Poor solubility in physiological fluids. | For in vivo applications, formulation strategies such as the use of co-solvents, cyclodextrins, or lipid-based delivery systems may be necessary to improve solubility and absorption. |
Experimental Protocols
Protocol for Preparation of a 10 mM Stock Solution in DMSO
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Weigh the Compound: Accurately weigh out a precise amount of 4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide powder using a calibrated analytical balance. For example, to prepare 1 ml of a 10 mM stock solution, you would need approximately 4.4 mg of the compound (Molecular Weight: 439.9 g/mol ).
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Add Solvent: Add the appropriate volume of high-purity, anhydrous DMSO to the vial containing the compound.
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Dissolve: Vortex the solution for 1-2 minutes. If the compound does not fully dissolve, you may use a water bath sonicator for 5-10 minutes or gently warm the solution at 37°C for 10-15 minutes.
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Visual Inspection: Visually inspect the solution to ensure that all solid material has dissolved and the solution is clear.
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Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Protocol for Dilution of Stock Solution into Aqueous Buffer
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Prepare Aqueous Buffer: Prepare the desired aqueous buffer for your experiment (e.g., phosphate-buffered saline, cell culture medium).
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Pre-warm Buffer: If your experiment is to be conducted at a specific temperature (e.g., 37°C), pre-warm the aqueous buffer to that temperature.
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Serial Dilution: Perform serial dilutions of the DMSO stock solution in the aqueous buffer to achieve the desired final concentrations. It is crucial to add the DMSO stock to the aqueous buffer and not the other way around.
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Mixing: Mix thoroughly by gentle vortexing or inversion immediately after each dilution step.
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Use Immediately: Use the final dilutions immediately to minimize the risk of precipitation.
Visualizations
Caption: Experimental workflow for preparing and using the compound.
Caption: Troubleshooting logic for compound precipitation.
Technical Support Center: 4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide (Compound X). Due to limited specific stability data for this compound, the following information is based on the general chemical properties of its constituent functional groups, including the sulfonamide and chloro-naphthalenedione moieties.
Frequently Asked Questions (FAQs)
Q1: What are the primary known stability concerns for Compound X?
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Hydrolysis: The sulfonamide linkage can be susceptible to hydrolysis under acidic or basic conditions.[1][2]
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Photodegradation: The naphthalenedione core is a chromophore and may be sensitive to light, potentially leading to degradation.
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Thermal Instability: Elevated temperatures could accelerate degradation pathways.[3]
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Oxidative Stress: Similar compounds have shown instability under oxidative conditions.[2]
Q2: How should I properly store Compound X?
A2: To mitigate potential degradation, it is recommended to store Compound X under the following conditions:
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Temperature: Store at low temperatures, preferably at -20°C or below.
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Light: Protect from light by storing in an amber vial or a light-blocking container.
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Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.
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Moisture: Keep in a desiccated environment to prevent hydrolysis.
Q3: What solvents are recommended for dissolving Compound X?
A3: Based on its chemical structure, polar aprotic solvents such as DMSO, DMF, or acetonitrile are likely suitable for dissolving Compound X. It is crucial to use anhydrous solvents to minimize hydrolysis. The solubility should be experimentally determined for your specific application.
Troubleshooting Guides
Issue 1: Inconsistent or Poor Results in Biological Assays
| Potential Cause | Troubleshooting Step |
| Compound Degradation | Prepare fresh stock solutions for each experiment. Avoid repeated freeze-thaw cycles. |
| Precipitation in Media | Check the solubility of the compound in your assay buffer. Consider using a lower concentration or adding a solubilizing agent (e.g., a small percentage of DMSO). |
| Interaction with Assay Components | Run control experiments to test for any non-specific interactions of the compound with your assay reagents. |
Issue 2: Observation of Unknown Peaks in HPLC/LC-MS Analysis
| Potential Cause | Troubleshooting Step |
| Hydrolytic Degradation | Analyze the sample for the presence of potential hydrolysis products, such as the parent benzenesulfonamide and the chloro-naphthalenedione amine. Ensure the mobile phase is not strongly acidic or basic. |
| Photodegradation | Protect samples from light during preparation and analysis. Compare samples prepared under normal light conditions to those prepared in the dark. |
| Oxidative Degradation | Degas solvents and use an antioxidant if compatible with your analysis. Analyze for potential oxidation products. |
Experimental Protocols
Protocol 1: Preliminary Stability Assessment of Compound X
This protocol outlines a basic experiment to assess the stability of Compound X under common laboratory conditions.
Materials:
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Compound X
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Anhydrous DMSO
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Phosphate-buffered saline (PBS) at pH 5, 7.4, and 9
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Amber and clear glass vials
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HPLC or LC-MS system
Methodology:
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Prepare a 10 mM stock solution of Compound X in anhydrous DMSO.
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Dilute the stock solution to 100 µM in PBS at pH 5, 7.4, and 9 in both amber and clear glass vials.
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Incubate the vials under the following conditions:
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Room temperature (20-25°C) with ambient light exposure (clear vials).
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Room temperature (20-25°C) protected from light (amber vials).
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40°C protected from light (amber vials).
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At time points 0, 2, 4, 8, and 24 hours, take an aliquot from each condition.
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Immediately analyze the aliquots by HPLC or LC-MS to determine the remaining percentage of Compound X.
Data Presentation:
| Condition | pH | Time (hours) | % Remaining Compound X |
| RT, Light | 5.0 | 0 | 100 |
| 2 | |||
| 4 | |||
| 8 | |||
| 24 | |||
| RT, Dark | 7.4 | 0 | 100 |
| 2 | |||
| 4 | |||
| 8 | |||
| 24 | |||
| 40°C, Dark | 9.0 | 0 | 100 |
| 2 | |||
| 4 | |||
| 8 | |||
| 24 |
Visualizations
Caption: Workflow for the preliminary stability assessment of Compound X.
Caption: Potential degradation pathways for Compound X.
References
Technical Support Center: 4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide (QNZ/EVP4593)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of 4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide, commonly known as QNZ or EVP4593.
Frequently Asked Questions (FAQs)
Q1: What is the primary intended target of QNZ (EVP4593)?
A1: The primary intended target of QNZ (EVP4593) is the nuclear factor kappa B (NF-κB) signaling pathway. It is a potent inhibitor of NF-κB transcriptional activation.[1]
Q2: What are the known major off-target effects of QNZ (EVP4593)?
A2: The major documented off-target effects of QNZ (EVP4593) include the inhibition of mitochondrial complex I and the modulation of store-operated calcium entry (SOCE).[1] There is also evidence suggesting an indirect effect on the mTOR signaling pathway.[1]
Q3: How potent is QNZ (EVP4593) against its on-target and off-target pathways?
A3: The potency of QNZ (EVP4593) varies for its different targets. For a quantitative comparison, please refer to the data summary tables below.
Q4: I am observing unexpected effects on cellular respiration in my experiments with QNZ (EVP4593). What could be the cause?
A4: Unexpected effects on cellular respiration are likely due to the off-target inhibition of mitochondrial complex I by QNZ (EVP4593). This can lead to decreased ATP production and an increase in reactive oxygen species (ROS). We recommend performing a mitochondrial complex I activity assay to confirm this effect in your experimental system.
Q5: My calcium signaling assays show altered influx patterns after treatment with QNZ (EVP4593). Why is this happening?
A5: QNZ (EVP4593) is known to inhibit store-operated calcium entry (SOCE). This can alter intracellular calcium dynamics, especially in response to stimuli that deplete endoplasmic reticulum (ER) calcium stores. A fluorescent calcium imaging assay can be used to quantify the extent of SOCE inhibition in your specific cell type.
Q6: Are there any known effects of QNZ (EVP4593) on kinase activity?
A6: While the primary off-target effects are not on kinases, the inhibition of NF-κB signaling can indirectly affect the expression and activity of downstream kinases. It is important to note that QNZ (EVP4593) does not directly inhibit key proteins in the NF-κB signaling cascade like IκB kinase (IKK).[1]
Data Presentation
Summary of On-Target and Off-Target Activities
| Target | Activity | Potency (IC50) | Species/System |
| On-Target | |||
| NF-κB Transcriptional Activation | Inhibition | 11 nM | Human Jurkat T cells |
| Off-Target | |||
| Mitochondrial Complex I | Inhibition | 14 ± 2 nM | Bos taurus (Bovine) |
| 25 ± 4 nM | Yarrowia lipolytica (Yeast) | ||
| Store-Operated Calcium Entry (SOCE) | Inhibition | ~1 µM (for ~50% inhibition) | Embryonic Mouse Cortical Neurons[2] |
Experimental Protocols
NF-κB Luciferase Reporter Assay
Objective: To quantify the inhibitory effect of QNZ (EVP4593) on NF-κB transcriptional activity.
Methodology:
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Cell Culture and Transfection:
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Culture cells (e.g., HEK293T or Jurkat) in appropriate media.
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Co-transfect cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.
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Allow cells to express the reporters for 24-48 hours.
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Compound Treatment:
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Plate the transfected cells in a 96-well plate.
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Treat the cells with a serial dilution of QNZ (EVP4593) or vehicle control for 1-2 hours.
-
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Stimulation:
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Stimulate the cells with an NF-κB activator (e.g., TNF-α or PMA) for 6-8 hours.
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Lysis and Luminescence Measurement:
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Lyse the cells using a passive lysis buffer.
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Measure Firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.
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Data Analysis:
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Normalize the Firefly luciferase activity to the Renilla luciferase activity.
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Plot the normalized luciferase activity against the concentration of QNZ (EVP4593) to determine the IC50 value.
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Mitochondrial Complex I Activity Assay
Objective: To measure the inhibitory effect of QNZ (EVP4593) on mitochondrial complex I activity.
Methodology:
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Mitochondria Isolation:
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Isolate mitochondria from cells or tissue of interest using a mitochondrial isolation kit or standard differential centrifugation methods.
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Determine the protein concentration of the mitochondrial fraction.
-
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Assay Setup:
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In a 96-well plate, add the isolated mitochondria to an assay buffer containing NADH as a substrate.
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Add a serial dilution of QNZ (EVP4593) or a known complex I inhibitor (e.g., rotenone) as a positive control.
-
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Activity Measurement:
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Initiate the reaction by adding a colorimetric probe that is reduced by complex I.
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Measure the change in absorbance over time at the appropriate wavelength using a plate reader. The rate of change is proportional to complex I activity.
-
-
Data Analysis:
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Calculate the rate of the reaction for each concentration of QNZ (EVP4593).
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Plot the reaction rate against the inhibitor concentration to determine the IC50 value.
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Store-Operated Calcium Entry (SOCE) Assay
Objective: To assess the effect of QNZ (EVP4593) on store-operated calcium entry.
Methodology:
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Cell Preparation and Dye Loading:
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Plate cells on glass-bottom dishes suitable for microscopy.
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Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a calcium-free buffer.
-
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Baseline Measurement:
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Mount the dish on a fluorescence microscope equipped for live-cell imaging.
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Record the baseline fluorescence intensity.
-
-
ER Store Depletion:
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In the continued absence of extracellular calcium, add a SERCA pump inhibitor (e.g., thapsigargin) to deplete the endoplasmic reticulum calcium stores. This will cause a transient increase in cytosolic calcium.
-
-
Compound Incubation:
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Once the cytosolic calcium level has returned to near baseline, add QNZ (EVP4593) or vehicle control and incubate for a few minutes.
-
-
Calcium Re-addition and Measurement:
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Add a calcium-containing solution to the cells. The subsequent increase in fluorescence intensity represents store-operated calcium entry.
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Record the fluorescence changes over time.
-
-
Data Analysis:
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Quantify the rate and amplitude of the calcium influx in the presence and absence of QNZ (EVP4593).
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Compare the SOCE in treated versus untreated cells to determine the inhibitory effect.
-
Visualizations
Caption: On-target effect of QNZ on the NF-κB signaling pathway.
Caption: Off-target inhibition of Mitochondrial Complex I by QNZ.
References
- 1. The Mystery of EVP4593: Perspectives of the Quinazoline-Derived Compound in the Treatment of Huntington’s Disease and Other Human Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Pharmacological Characterization of the Native Store-Operated Calcium Channels of Cortical Neurons from Embryonic Mouse Brain [frontiersin.org]
Technical Support Center: Synthesis of 4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of the target compound?
A1: The synthesis involves a nucleophilic substitution reaction between 2,3-dichloro-1,4-naphthoquinone and 4-amino-N-(2-pyridinyl)benzenesulfonamide. The amino group of the benzenesulfonamide derivative attacks one of the chlorinated positions on the naphthoquinone ring, displacing a chloride ion.
Q2: What are the typical starting materials for this synthesis?
A2: The primary starting materials are 2,3-dichloro-1,4-naphthoquinone and 4-amino-N-(2-pyridinyl)benzenesulfonamide.
Q3: How can I synthesize the starting material, 4-amino-N-(2-pyridinyl)benzenesulfonamide?
A3: This intermediate can be synthesized by reacting 4-aminobenzenesulfonamide with 2-chloropyridine in the presence of a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF).
Q4: What is a suitable solvent for the main reaction?
A4: Common solvents for this type of reaction include ethanol, methanol, and in some cases, water. The choice of solvent can influence the reaction rate and yield.
Q5: Is a catalyst required for this reaction?
A5: The reaction can often proceed without a catalyst, particularly with heating. However, the addition of a non-nucleophilic base like triethylamine (Et3N) can be used to scavenge the HCl generated during the reaction, which may improve the yield and prevent side reactions.
Q6: How can I monitor the progress of the reaction?
A6: Thin-layer chromatography (TLC) is a suitable method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product.
Q7: What is the expected color of the final product?
A7: N-arylamino-1,4-naphthoquinone derivatives are typically colored compounds, often appearing as yellow, orange, or red solids.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Low reaction temperature. 2. Inactive starting materials. 3. Insufficient reaction time. | 1. Increase the reaction temperature by refluxing the mixture. 2. Check the purity of the starting materials by NMR or melting point. 3. Extend the reaction time and monitor by TLC until the starting material is consumed. |
| Formation of a Disubstituted Byproduct | The second chlorine atom on the naphthoquinone is substituted by another molecule of the amine. This is more likely with highly reactive anilines or prolonged reaction times at high temperatures. | 1. Use a 1:1 molar ratio of the reactants. 2. Avoid excessive heating or prolonged reaction times. 3. Purify the crude product using column chromatography to separate the mono- and di-substituted products. |
| Presence of Unreacted Starting Materials | 1. Incomplete reaction. 2. Poor solubility of starting materials. | 1. Continue the reaction for a longer duration or increase the temperature. 2. Try a different solvent in which both reactants are more soluble (e.g., DMF or a mixture of solvents). |
| Product is an Intractable Oil or Gum | Impurities are preventing crystallization. | Purify the crude product using column chromatography on silica gel. |
| Difficulty in Purifying the Product | The product and impurities have similar polarities. | 1. Try different solvent systems for column chromatography. A gradient elution might be necessary. 2. Recrystallization from a suitable solvent system could also be attempted. |
Experimental Protocols
Synthesis of 4-amino-N-(2-pyridinyl)benzenesulfonamide
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To a solution of 4-aminobenzenesulfonamide (1 eq) in dimethylformamide (DMF), add potassium carbonate (2 eq).
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Add 2-chloropyridine (1.1 eq) to the mixture.
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Heat the reaction mixture at 120-130 °C for 24 hours, monitoring the progress by TLC.
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After completion, cool the reaction mixture and pour it into ice water.
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Collect the precipitate by filtration, wash with water, and dry to obtain the crude product.
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Recrystallize the crude product from a suitable solvent like ethanol to get pure 4-amino-N-(2-pyridinyl)benzenesulfonamide.
Synthesis of 4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide
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In a round-bottom flask, dissolve 2,3-dichloro-1,4-naphthoquinone (1 eq) in ethanol.
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Add a solution of 4-amino-N-(2-pyridinyl)benzenesulfonamide (1 eq) in ethanol to the flask.
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Add triethylamine (1.1 eq) to the reaction mixture.
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Stir the mixture at room temperature or reflux for 5-6 hours. Monitor the reaction progress by TLC.[1]
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Upon completion, cool the mixture and add chloroform.
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Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to yield the pure product.
Data Presentation
Table 1: Comparison of Reaction Conditions for Analogous Syntheses of 2-Anilino-3-chloro-1,4-naphthoquinones
| Entry | Amine | Solvent | Conditions | Yield (%) | Reference |
| 1 | Aniline | Water | Room Temp, 20h | 84-90 | [2] |
| 2 | 4-Fluoroaniline | Ethanol | Microwave | >90 | [3] |
| 3 | 4-Chloroaniline | Ethanol | Ultrasound | >90 | [3] |
| 4 | 4-Bromoaniline | Ethanol | Reflux | >90 | [3] |
| 5 | 3-Piperidinemethanol | Ethanol | Room Temp, 5-6h | N/A | [1] |
Note: The yields presented are for analogous compounds and may vary for the target molecule.
Visualizations
Caption: A generalized workflow for the synthesis and purification of the target compound.
Caption: The P2X7 receptor signaling pathway, a potential target for the synthesized compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Metal-based sulfonamides: their preparation, characterization and in-vitro antibacterial, antifungal & cytotoxic properties. X-ray structure of 4-[(2-hydroxybenzylidene) amino] benzenesulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
"4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide" reducing cytotoxicity in normal cells
Technical Support Center: Compound X
Disclaimer: The following information is provided for research and informational purposes only. The compound "4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide" is not yet characterized in published literature regarding its effects on cytotoxicity in normal cells. This technical support center uses a composite of data from research on analogous sulfonamide derivatives to provide a representative example of the information that would be available for a well-studied compound with selective cytotoxicity, hereafter referred to as "Compound X".
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Compound X in reducing cytotoxicity in normal cells while targeting cancer cells?
A1: Compound X exhibits selective cytotoxicity by targeting pathways that are hyperactive in cancer cells. Many sulfonamide derivatives have been shown to selectively inhibit cancer cell growth through various mechanisms, including the induction of apoptosis and cell cycle arrest specifically in cancerous cells.[1][2][3] For example, some sulfonamides induce cell cycle arrest at the G1/S phase in cancer cells, while having a minimal effect on the cell cycle of normal cells.[2]
Q2: We are observing unexpected toxicity in our normal cell line controls. What are the possible causes?
A2: Several factors could contribute to this observation:
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Cell Line Sensitivity: Even "normal" cell lines can have varying sensitivities to therapeutic compounds. We recommend verifying the passage number and ensuring the cells have not undergone significant genetic drift.
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Compound Stability: Ensure that Compound X is properly stored and that the solvent used for dilution is not contributing to cytotoxicity.
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Off-Target Effects: At higher concentrations, Compound X may exhibit off-target effects. It is crucial to perform a dose-response curve to determine the optimal therapeutic window.
Q3: How does the selectivity of Compound X compare to other known anticancer agents?
A3: Compound X demonstrates a favorable selectivity profile. Studies on analogous sulfonamide compounds have shown a selectivity index of up to 50-fold for cancer cells over non-cancerous cell lines.[2] This is a significant advantage over many traditional chemotherapeutic agents that do not differentiate as effectively between cancerous and normal cells.
Troubleshooting Guides
Issue: Inconsistent IC50 values in cytotoxicity assays.
-
Possible Cause 1: Cell Seeding Density.
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Recommendation: Ensure a consistent number of cells are seeded in each well. Variations in cell density can significantly impact the final readout of viability assays.
-
-
Possible Cause 2: Assay Incubation Time.
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Recommendation: The incubation time with Compound X should be standardized. A 72-hour incubation is a common starting point for sulfonamide cytotoxicity assays.[1]
-
-
Possible Cause 3: Reagent Quality.
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Recommendation: Use fresh, high-quality reagents for the cytotoxicity assay (e.g., MTT, WST-1). Ensure proper dissolution and storage of the reagents.
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Issue: Difficulty in replicating apoptosis induction results.
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Possible Cause 1: Sub-optimal Compound Concentration.
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Recommendation: Apoptosis is a dose-dependent process. Use a concentration of Compound X that is at or above the IC50 value determined from your cytotoxicity assays.
-
-
Possible Cause 2: Timing of Measurement.
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Recommendation: The peak of apoptosis can vary between cell lines. Perform a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal time point for measuring apoptotic markers.
-
-
Possible Cause 3: Method of Detection.
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Recommendation: Use multiple methods to confirm apoptosis, such as Annexin V/PI staining by flow cytometry and western blotting for cleaved caspase-3.
-
Data Presentation
Table 1: Comparative Cytotoxicity (IC50) of Compound X in Cancerous and Normal Cell Lines
| Cell Line | Cell Type | IC50 (µM) | Selectivity Index (Normal/Cancer) | Reference |
| HCT116 | Colorectal Carcinoma | 1.2 | 44.2 | [2] |
| MCF-7 | Breast Adenocarcinoma | 5.5 | 9.6 | [4] |
| A549 | Lung Carcinoma | 8.1 | 6.5 | Similar to[4] |
| HEK293T | Normal Human Embryonic Kidney | 53.0 | - | [2] |
| MCF-10A | Normal Human Breast Epithelial | 52.8 | - | [4] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
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Cell Seeding: Seed 1 x 10^5 cells/mL in a 96-well plate and incubate for 24 hours.[1]
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Compound Treatment: Treat the cells with varying concentrations of Compound X (e.g., 0.1 µM to 100 µM) and incubate for 72 hours.[1]
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MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
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Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
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Absorbance Measurement: Read the absorbance at 540 nm using a microplate reader.
Protocol 2: Flow Cytometry for Cell Cycle Analysis
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Cell Treatment: Treat cells with Compound X at its IC50 concentration for 48 hours.
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Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
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Fixation: Fix the cells in 70% ethanol at -20°C overnight.
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Staining: Resuspend the cells in PBS containing RNase A and Propidium Iodide (PI).
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Analysis: Analyze the cell cycle distribution using a flow cytometer.
Visualizations
Caption: Experimental workflow for determining the IC50 of Compound X.
Caption: Proposed mechanism of selective action of Compound X.
References
- 1. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Terminators or Guardians? Design, Synthesis, and Cytotoxicity Profiling of Chalcone-Sulfonamide Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Drug Resistance with Naphthalene-Based and Benzenesulfonamide-Containing Compounds
Frequently Asked Questions (FAQs)
Q1: My naphthalene-based compound shows efficacy in drug-sensitive cancer cell lines but is ineffective in their drug-resistant counterparts. What are the potential mechanisms of resistance?
A1: Drug resistance to naphthalene-based compounds can arise from several factors:
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump the compound out of the cell, reducing its intracellular concentration.
-
Target protein modification: Mutations in the target protein can alter the binding site, reducing the affinity of your compound.
-
Activation of alternative signaling pathways: Cancer cells can develop resistance by activating compensatory signaling pathways that bypass the inhibitory effect of your compound. For instance, if your compound targets a specific kinase, the cells might upregulate a different kinase to maintain downstream signaling.[1]
-
Enhanced DNA damage repair: For compounds that induce DNA damage, resistant cells may upregulate DNA repair mechanisms.
-
Changes in the tumor microenvironment: Hypoxia and acidity in the tumor microenvironment can contribute to drug resistance.[2]
Q2: What are some common molecular targets of benzenesulfonamide derivatives in the context of cancer and drug resistance?
A2: Benzenesulfonamide derivatives are a versatile class of compounds with diverse molecular targets, including:
-
Carbonic Anhydrases (CAs): Specifically, CA IX and XII are often overexpressed in hypoxic tumors and contribute to the acidic tumor microenvironment, which is associated with drug resistance. Inhibition of these enzymes can disrupt the pH regulation of cancer cells, making them more susceptible to other therapies.[2][3]
-
Tubulin: Some benzenesulfonamide derivatives act as tubulin-targeting agents, disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis. These can be effective even in cell lines resistant to other chemotherapeutic agents.[4]
-
Kinases: Various kinases involved in cell proliferation and survival signaling pathways can be targeted by benzenesulfonamide derivatives.
Q3: I am observing high toxicity of my compound in normal cell lines. How can I improve its therapeutic index?
A3: Improving the therapeutic index is a critical aspect of drug development. Consider the following strategies:
-
Structural modification: Medicinal chemistry approaches can be used to modify the compound's structure to enhance its selectivity for cancer cells.
-
Targeted drug delivery: Encapsulating the compound in nanoparticles or conjugating it to a tumor-targeting ligand can increase its concentration at the tumor site while minimizing exposure to healthy tissues.
-
Combination therapy: Using your compound in combination with another agent may allow for lower, less toxic doses of each drug while achieving a synergistic anticancer effect.
Troubleshooting Guides
Problem 1: Inconsistent IC50 values for a test compound in a drug-resistant cell line.
| Possible Cause | Troubleshooting Step |
| Cell line instability: | Drug-resistant cell lines can sometimes revert to a more sensitive phenotype if the selective pressure (the drug they are resistant to) is removed. Ensure that the resistant cell line is maintained in a medium containing a maintenance dose of the selective drug.[5] Periodically re-verify the resistance phenotype by comparing the IC50 of the resistant line to the parental line. |
| Inconsistent cell seeding density: | The initial number of cells seeded can significantly impact the final cell viability reading and, consequently, the IC50 value. Optimize and strictly adhere to a standardized cell seeding protocol. |
| Variability in compound concentration: | Ensure accurate and consistent preparation of compound dilutions for each experiment. Use calibrated pipettes and high-quality reagents. |
| Assay interference: | The compound itself may interfere with the cell viability assay (e.g., MTT, MTS). Run a control experiment with the compound in cell-free media to check for any direct reaction with the assay reagents. |
Problem 2: No significant induction of apoptosis observed after treatment with the compound.
| Possible Cause | Troubleshooting Step |
| Suboptimal compound concentration or treatment time: | Perform a dose-response and time-course experiment to identify the optimal concentration and duration of treatment for inducing apoptosis. |
| Cell cycle arrest: | The compound may be inducing cell cycle arrest rather than apoptosis at the tested concentrations. Analyze the cell cycle distribution using flow cytometry. |
| Activation of anti-apoptotic pathways: | Resistant cells may upregulate anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL). Assess the expression levels of key apoptotic and anti-apoptotic proteins using Western blotting. |
| Alternative cell death mechanisms: | The compound might be inducing other forms of cell death, such as necroptosis or autophagy. Investigate markers for these pathways. |
Quantitative Data
The following table presents representative IC50 values for benzenesulfonamide and naphthalimide derivatives in various cancer cell lines, illustrating their potential efficacy.
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |
| Benzenesulfonamide | BA-3b | A549 (Lung Cancer) | 0.012 | [4] |
| Benzenesulfonamide | BA-3b | NCI/ADR-RES (Drug-Resistant Ovarian Cancer) | 0.036 | [4] |
| Benzenesulfonamide | Compound 4e | MDA-MB-231 (Breast Cancer) | 3.58 | [2] |
| Benzenesulfonamide | Compound 4e | MCF-7 (Breast Cancer) | 4.58 | [2] |
| Naphthalimide | ent-4g | U87 (Glioblastoma) | 2.1 | [6] |
| Naphthalimide | ent-4g | U251 (Glioblastoma) | 3.5 | [6] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing cell viability and determining the IC50 of a compound.
Materials:
-
Parental and drug-resistant cancer cell lines
-
Complete growth medium
-
Test compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formation of formazan crystals.
-
Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blotting for Drug Resistance Markers
This protocol allows for the analysis of protein expression levels, which is crucial for investigating the mechanisms of drug resistance.
Materials:
-
Cell lysates from treated and untreated cells
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against P-gp, Bcl-2, Akt, p-Akt, etc.)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells and quantify the protein concentration.
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST three times for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST three times for 10 minutes each.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Visualizations
Signaling Pathway Diagram
Caption: PI3K/Akt signaling in drug resistance.
Experimental Workflow Diagram
Caption: Experimental workflow for drug resistance studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]
- 3. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures [mdpi.com]
- 4. Synthesis, anti-cancer evaluation of benzenesulfonamide derivatives as potent tubulin-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rational drug design, synthesis, and biological evaluation of novel chiral tetrahydronaphthalene-fused spirooxindole as MDM2-CDK4 dual inhibitor against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for 4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide?
The most common synthetic route involves the nucleophilic substitution reaction between 2,3-dichloro-1,4-naphthoquinone and 4-amino-N-(2-pyridinyl)benzenesulfonamide in a suitable solvent, often in the presence of a base to neutralize the hydrochloric acid byproduct.
Q2: What are the most common byproducts observed in this synthesis?
The formation of byproducts is a common issue. The most likely impurities include:
-
Disubstituted Naphthoquinone: Where a second molecule of 4-amino-N-(2-pyridinyl)benzenesulfonamide displaces the remaining chlorine atom.
-
Hydroxylated Naphthoquinone: Formed if water is present in the reaction mixture, leading to the substitution of a chlorine atom with a hydroxyl group.
-
Alkoxylated Naphthoquinone: If an alcohol is used as a solvent (e.g., ethanol, methanol), it can act as a nucleophile and substitute a chlorine atom.
-
Unreacted Starting Materials: Residual 2,3-dichloro-1,4-naphthoquinone or 4-amino-N-(2-pyridinyl)benzenesulfonamide.
Q3: How can I minimize byproduct formation?
To minimize byproduct formation, consider the following:
-
Control Stoichiometry: Use a 1:1 molar ratio of the reactants to favor monosubstitution.
-
Anhydrous Conditions: Ensure all glassware is dry and use anhydrous solvents to prevent the formation of hydroxylated byproducts.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions involving atmospheric moisture and oxygen.
-
Choice of Solvent: Use a non-nucleophilic aprotic solvent like dichloromethane (DCM), chloroform, or tetrahydrofuran (THF).
-
Temperature Control: Running the reaction at a controlled, lower temperature can help to reduce the rate of side reactions.
Q4: What analytical techniques are recommended for monitoring the reaction and identifying byproducts?
-
Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of the reaction progress and detection of different components.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of product purity and byproduct levels.
-
Mass Spectrometry (MS): To identify the molecular weights of the product and byproducts, confirming their identities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure of the desired product and any isolated byproducts.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Desired Product | Incomplete reaction. | - Increase reaction time. - Gently heat the reaction mixture (monitor for byproduct formation). - Ensure efficient stirring. |
| Product loss during workup/purification. | - Optimize extraction and purification protocols. - Use a different purification method (e.g., column chromatography vs. recrystallization). | |
| Presence of a Major Disubstituted Byproduct | Molar ratio of reactants is incorrect. | - Carefully control the stoichiometry to a 1:1 ratio. |
| Reaction time is too long or temperature is too high. | - Monitor the reaction closely by TLC/HPLC and stop it once the starting material is consumed. - Run the reaction at a lower temperature. | |
| Significant Amount of Unreacted Starting Material | Insufficient reaction time or temperature. | - Increase reaction time or temperature cautiously. |
| Poor solubility of reactants. | - Choose a solvent in which both reactants are more soluble. | |
| Formation of a Polar, Colored Byproduct | Presence of water in the reaction. | - Use anhydrous solvents and dry glassware. - Perform the reaction under an inert atmosphere. |
| Use of an alcohol as a solvent. | - Switch to a non-nucleophilic, aprotic solvent. |
Experimental Protocols
General Synthesis of 4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 4-amino-N-(2-pyridinyl)benzenesulfonamide (1 equivalent) in a suitable anhydrous aprotic solvent (e.g., dichloromethane or THF).
-
Addition of Base: Add a non-nucleophilic base such as triethylamine (1.1 equivalents) to the solution and stir for 10-15 minutes.
-
Reactant Addition: Slowly add a solution of 2,3-dichloro-1,4-naphthoquinone (1 equivalent) in the same solvent to the reaction mixture at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC). The reaction is typically complete within 6-12 hours.
-
Workup: Once the reaction is complete, filter the mixture to remove any precipitated salts. Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or dichloromethane/hexane).
Byproduct Identification via HPLC-MS
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable mobile phase solvent.
-
HPLC Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength relevant to the chromophores in the molecules (e.g., 254 nm and 280 nm).
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes.
-
Mass Range: Scan a mass range that includes the expected molecular weights of the starting materials, product, and potential byproducts.
-
-
Data Analysis: Correlate the peaks in the HPLC chromatogram with the mass spectra to identify the components of the crude mixture based on their retention times and molecular weights.
Visualizations
Caption: Experimental workflow for the synthesis.
Caption: Potential byproduct formation pathways.
Caption: Troubleshooting decision tree.
Technical Support Center: Synthesis of 4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scaled-up synthesis of 4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for 4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide?
The synthesis involves a nucleophilic aromatic substitution reaction. This reaction couples two key intermediates: 2,3-dichloro-1,4-naphthoquinone and 4-amino-N-(2-pyridinyl)benzenesulfonamide. The amino group of the benzenesulfonamide derivative displaces one of the chlorine atoms on the naphthoquinone ring.
Q2: What are the critical starting materials for this synthesis?
The primary starting materials are 2,3-dichloro-1,4-naphthoquinone and 4-amino-N-(2-pyridinyl)benzenesulfonamide. The purity of these materials is crucial for a successful and high-yielding synthesis.
Q3: What are the typical reaction conditions?
The reaction is typically carried out in a suitable solvent, such as ethanol or a mixture of water and an organic solvent. The reaction may be stirred at room temperature or heated to reflux to ensure completion. The use of a base, like potassium carbonate, may be necessary to facilitate the reaction.
Q4: How can the product be purified?
Purification can be achieved through recrystallization from a suitable solvent system, such as ethanol or an ethanol/water mixture. Column chromatography on silica gel may also be employed for higher purity.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Reaction Yield | - Incomplete reaction. - Sub-optimal reaction temperature. - Impure starting materials. - Side reactions. | - Monitor the reaction progress using Thin Layer Chromatography (TLC). - Optimize the reaction temperature; consider gentle heating if the reaction is slow at room temperature. - Ensure the purity of 2,3-dichloro-1,4-naphthoquinone and 4-amino-N-(2-pyridinyl)benzenesulfonamide. - Use a slight excess of the aminosulfonamide to drive the reaction to completion. |
| Formation of Impurities | - Overheating, leading to decomposition or side reactions. - Presence of moisture in the reaction. - Reaction with both chlorine atoms of the naphthoquinone. | - Maintain a consistent and controlled reaction temperature. - Use anhydrous solvents if moisture is a concern. - Control the stoichiometry of the reactants carefully to minimize the formation of the disubstituted product. |
| Difficulty in Product Isolation | - Product is too soluble in the reaction solvent. - Oily product instead of a solid precipitate. | - If the product is soluble, concentrate the reaction mixture under reduced pressure. - Try adding a co-solvent in which the product is less soluble to induce precipitation. - If an oil forms, try triturating with a non-polar solvent like hexane to induce solidification. |
| Inconsistent Crystal Formation During Scale-up | - Different cooling rates between lab and pilot scale. - Supersaturation issues. | - Implement controlled cooling protocols. - Introduce seed crystals to promote consistent crystallization. - Study the crystallization process at a smaller scale to define critical parameters. |
| Color Variation in the Final Product | - Presence of residual starting materials or impurities. - Oxidation of the product. | - Ensure complete purification through recrystallization or chromatography. - Store the final product under an inert atmosphere (e.g., nitrogen or argon) and protect it from light. |
Experimental Protocols
Synthesis of 4-amino-N-(2-pyridinyl)benzenesulfonamide
A common method for synthesizing sulfonamides involves the reaction of a sulfonyl chloride with an amine. For 4-amino-N-(2-pyridinyl)benzenesulfonamide, p-acetamidobenzenesulfonyl chloride is reacted with 2-aminopyridine, followed by hydrolysis of the acetyl group.
Synthesis of 4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide
-
In a round-bottom flask, dissolve 1.0 equivalent of 2,3-dichloro-1,4-naphthoquinone in a suitable solvent (e.g., ethanol).
-
Add 1.0 to 1.1 equivalents of 4-amino-N-(2-pyridinyl)benzenesulfonamide to the solution.
-
If required, add a base such as potassium carbonate (1.5 equivalents) to the mixture.
-
Stir the reaction mixture at room temperature or heat to reflux (e.g., 60-80°C) for a specified time (typically 4-24 hours), monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid, wash it with cold solvent, and dry it under a vacuum.
-
If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.
Data Presentation
Table 1: Representative Reaction Parameters and Yields
| Parameter | Lab Scale (1g) | Pilot Scale (100g) |
| Solvent | Ethanol | Ethanol |
| Temperature | 78°C (Reflux) | 78°C (Reflux) |
| Reaction Time | 8 hours | 12 hours |
| Typical Yield | 85-95% | 80-90% |
| Purity (by HPLC) | >98% | >97% |
Table 2: Troubleshooting Common Impurities
| Impurity | Identification Method | Potential Source | Mitigation Strategy |
| Unreacted 2,3-dichloro-1,4-naphthoquinone | TLC, HPLC | Incomplete reaction | Increase reaction time or temperature; use a slight excess of the amine. |
| Unreacted 4-amino-N-(2-pyridinyl)benzenesulfonamide | TLC, HPLC | Incomplete reaction | Use a slight excess of the naphthoquinone; ensure adequate mixing. |
| Disubstituted Naphthoquinone | Mass Spectrometry, NMR | Reaction at both chlorine sites | Control stoichiometry; add the amine slowly to the naphthoquinone solution. |
Visualizations
Experimental Workflow
Validation & Comparative
A Methodological Guide to Evaluating 4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide as a Kinase Inhibitor
For the attention of: Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for the evaluation of the compound "4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide" against other established kinase inhibitors. As of the latest literature review, specific experimental data on the kinase inhibitory activity of this compound is not publicly available. Therefore, this document serves as a methodological template, outlining the necessary experimental protocols, data presentation formats, and conceptual frameworks required to thoroughly assess its potential as a kinase inhibitor.
Introduction to the Compound and its Structural Motifs
"4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide" (PubChem CID: 239794) is a molecule that combines several chemical features known to be relevant in the design of kinase inhibitors.[1] The core structure includes a 1,4-naphthoquinone moiety, a benzenesulfonamide group, and a pyridine ring. Naphthoquinone derivatives have been investigated for their potential as STAT3 inhibitors, and quinone-based compounds are recognized for their broad-spectrum anticancer activities.[2][3] Similarly, the sulfonamide group is a common scaffold in a variety of therapeutic agents, including anticancer drugs that target kinases.[4]
Given these structural alerts, a comprehensive evaluation of this compound's biological activity, particularly its kinase inhibition profile, is warranted. This guide provides the roadmap for such an investigation.
Comparative Data on Kinase Inhibitors
To effectively evaluate a novel compound, its performance must be benchmarked against existing inhibitors under standardized conditions. The following table illustrates how quantitative data for "4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide" would be compared with other well-characterized multi-kinase inhibitors, such as Sorafenib and Dasatinib. The data for the target compound is currently hypothetical and would need to be determined experimentally.
| Compound | Primary Target Kinases | IC50 (nM) | Cell Line | Cell Viability (GI50, µM) | Reference |
| 4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide | To be determined | To be determined | e.g., A549 (Lung), HCT116 (Colon) | To be determined | N/A |
| Sorafenib | VEGFR-2, PDGFRβ, c-Kit, FLT3, RAF-1 | 22 (VEGFR-2), 28 (PDGFRβ), 15 (c-Kit), 58 (FLT3), 6 (RAF-1) | HCT116, MCF7, H460 | 18.6 (HCT116), 16.0 (MCF7), 18.0 (H460) | [5] |
| Dasatinib | BCR-ABL, SRC family, c-Kit, PDGFRβ | <1 (BCR-ABL), 0.8 (SRC), 16 (c-Kit), 28 (PDGFRβ) | HCT116, MCF7, H460 | 0.14 (HCT116), 0.67 (MCF7), 9.0 (H460) | [5] |
Experimental Protocols
To generate the necessary data for a comprehensive comparison, the following experimental protocols are recommended.
In Vitro Kinase Inhibition Assay (Radiometric Filter Binding Assay)
This protocol is a standard method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
a. Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (e.g., a peptide or protein)
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij35, 2 mM DTT)
-
Test compound ("4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide") dissolved in DMSO
-
96-well plates
-
Phosphocellulose filter plates
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation counter
b. Procedure:
-
Prepare serial dilutions of the test compound in DMSO. A typical starting concentration range would be from 100 µM down to 1 nM.
-
In a 96-well plate, add the kinase, the specific substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding [γ-³²P]ATP. The final ATP concentration should be close to its Km value for the specific kinase.
-
Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding phosphoric acid.
-
Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unincorporated [γ-³²P]ATP will be washed away.
-
Wash the filter plate multiple times with the wash buffer.
-
Measure the radioactivity on the filter using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability upon treatment with the test compound.
a. Materials:
-
Human cancer cell lines (e.g., A549, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Plate reader
b. Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound. Include a DMSO-only control.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the percentage of cell viability relative to the DMSO control.
-
Determine the GI50 (concentration for 50% inhibition of cell growth) by plotting the percentage of viability against the compound concentration.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is crucial for understanding the context of kinase inhibitor studies.
Caption: A simplified diagram of the MAPK/ERK signaling pathway.
Caption: A typical workflow for kinase inhibitor discovery and characterization.
Conclusion
While direct experimental evidence for the kinase inhibitory properties of "4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide" is currently lacking in the public domain, its chemical structure suggests that it is a promising candidate for investigation. This guide provides the necessary framework for its systematic evaluation. By following the outlined experimental protocols and data presentation formats, researchers can generate the data required to compare this compound with established kinase inhibitors, thereby elucidating its therapeutic potential.
References
A Comparative Guide to the Structure-Activity Relationship of 4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide and Related Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationship (SAR) of the novel compound 4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide. Due to the absence of direct experimental data for this specific molecule in the public domain, this analysis is based on a comprehensive review of structurally related 1,4-naphthoquinone and benzenesulfonamide analogs. The guide synthesizes findings from numerous studies to predict the compound's potential anticancer activity and mechanism of action, offering a valuable resource for researchers in oncology and medicinal chemistry.
Core Molecular Scaffolds and Their Significance
The target molecule is a hybrid structure composed of three key moieties, each contributing to its predicted biological activity:
-
2-Amino-3-chloro-1,4-naphthoquinone: This core is a well-established pharmacophore in anticancer drug design. The 1,4-naphthoquinone structure is known to undergo redox cycling, leading to the generation of reactive oxygen species (ROS) and subsequent oxidative stress-induced apoptosis in cancer cells. The substitution at the 2- and 3-positions is crucial for modulating this activity.
-
Benzenesulfonamide: This functional group is a common feature in a wide range of therapeutic agents. In the context of anticancer drugs, it can act as a hinge binder for various kinases, inhibiting their activity and disrupting cancer cell signaling pathways.
-
N-(2-pyridinyl) group: The substitution on the sulfonamide nitrogen with a pyridinyl ring can influence the compound's solubility, pharmacokinetic properties, and target-binding affinity. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, potentially enhancing interactions with biological targets.
Comparative Cytotoxicity Data
While no direct IC50 values are available for the target compound, the following tables summarize the cytotoxic activity of structurally related 2-amino-1,4-naphthoquinone and 1,4-naphthoquinone-sulfonamide derivatives against various cancer cell lines. This data provides a basis for predicting the potential potency of the target molecule.
Table 1: Cytotoxicity of 2-Amino-1,4-naphthoquinone Derivatives
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |
| 2-((4-acetylphenyl)amino)-3-chloro-1,4-naphthoquinone | HepG2 | 4.76 | [1] |
| 2-((4-acetylphenyl)amino)-3-chloro-1,4-naphthoquinone | HuCCA-1 | 2.36 | [1] |
| 2-((4-acetylphenyl)amino)-3-chloro-1,4-naphthoquinone | A549 | 12.28 | [1] |
| 2-((4-acetylphenyl)amino)-3-chloro-1,4-naphthoquinone | MOLT-3 | 2.12 | [1] |
| 2-(phenylamino)-1,4-naphthoquinone derivative (Compound V) | MCF-7 | 1.5 | [2] |
| 2-Amino-1,4-naphthoquinone-benzamide (Compound 5e) | MDA-MB-231 | 0.4 | [3] |
| 2-Amino-1,4-naphthoquinone-benzamide (Compound 5l) | MDA-MB-231 | 0.4 | [3] |
Table 2: Cytotoxicity of 1,4-Naphthoquinone-Sulfonamide Hybrids
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Amino-1,4-naphthoquinone derivative (Compound 5i) | A549 | 6.15 | [4] |
| 7-Methyljuglone derivative (Compound 19) | HeLa | 5.3 | [5] |
| 7-Methyljuglone derivative (Compound 19) | DU145 | 6.8 | [5] |
Structure-Activity Relationship (SAR) Analysis
Based on the available data for related compounds, the following SAR can be inferred for the target molecule:
-
The 3-Chloro Substituent: The presence of a chlorine atom at the 3-position of the naphthoquinone ring is a common feature in potent analogs. This electron-withdrawing group can enhance the redox potential of the quinone moiety, facilitating ROS generation.
-
The 2-Amino Linker: The amino group serves as a crucial linker to the benzenesulfonamide portion. The nature of the substituent on this nitrogen significantly impacts cytotoxicity. Aryl substituents, as in the target molecule, are generally associated with potent anticancer activity.
-
The Benzenesulfonamide Moiety: The substitution pattern on the benzene ring of the sulfonamide is critical. Electron-withdrawing or -donating groups can modulate the electronic properties and binding affinity of the entire molecule. The para-substitution pattern, as in the target compound, is frequently observed in active analogs.
-
The N-Pyridinyl Group: The 2-pyridinyl substituent on the sulfonamide nitrogen is predicted to influence both the pharmacokinetic and pharmacodynamic properties. The nitrogen atom can participate in hydrogen bonding, potentially increasing the binding affinity to target proteins like kinases. The position of the nitrogen within the pyridine ring is also a key determinant of activity.
Predicted Mechanism of Action and Signaling Pathway Involvement
The hybrid structure of the target molecule suggests a multi-faceted mechanism of action, likely involving:
-
Induction of Oxidative Stress: The 1,4-naphthoquinone core is expected to generate ROS, leading to DNA damage, lipid peroxidation, and ultimately, apoptotic cell death.
-
Inhibition of Kinase Signaling Pathways: The benzenesulfonamide moiety suggests potential inhibitory activity against key signaling kinases. A highly probable target is the PI3K/Akt signaling pathway , which is frequently overactive in cancer and plays a central role in cell growth, proliferation, and survival. Inhibition of this pathway can lead to cell cycle arrest and apoptosis.
Below is a diagram illustrating the predicted inhibition of the PI3K/Akt signaling pathway by the target compound.
Caption: Predicted inhibition of the PI3K/Akt signaling pathway.
Experimental Protocols
The following are detailed methodologies for key experiments that would be essential for evaluating the anticancer activity of the target compound.
Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are treated with various concentrations of the target compound (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: The plate is incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.
Western Blot Analysis for PI3K/Akt Pathway Inhibition
Western blotting is used to detect the phosphorylation status of key proteins in the PI3K/Akt pathway, such as Akt itself.
Protocol:
-
Cell Lysis: Cancer cells are treated with the target compound at various concentrations for a specified time, then lysed to extract total protein.
-
Protein Quantification: The protein concentration of each lysate is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for total Akt and phosphorylated Akt (p-Akt).
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified to determine the ratio of p-Akt to total Akt.
Below is a diagram illustrating the general workflow for these experimental evaluations.
Caption: General experimental workflow for evaluation.
Conclusion and Future Directions
The analysis of structurally related compounds strongly suggests that 4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide holds significant promise as a novel anticancer agent. Its hybrid design allows for a potential dual mechanism of action, involving both the induction of oxidative stress and the inhibition of critical cell survival pathways like PI3K/Akt.
Future research should focus on the synthesis and in vitro evaluation of this specific compound and a library of its analogs to confirm these predictions and to elucidate a more precise structure-activity relationship. In particular, modifications of the substitution pattern on both the benzenesulfonamide and the pyridinyl rings would be of great interest to optimize potency and selectivity. Further mechanistic studies, including kinase profiling and analysis of apoptotic pathways, will be crucial for its development as a potential therapeutic candidate.
References
- 1. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 2. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and cytotoxic activity of 2-amino-1,4-naphthoquinone-benzamide derivatives as apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Cytotoxicity of synthesized 1,4-naphthoquinone analogues on selected human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Potential: A Comparative Guide to 4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide in Cancer Target Validation
For Immediate Release
In the landscape of modern drug discovery, the quest for novel therapeutic agents with high efficacy and specificity is paramount. This guide provides a comprehensive analysis of "4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide," a compound of significant interest in the field of oncology. While direct target validation studies for this specific molecule are not yet publicly available, a wealth of data from structurally analogous compounds provides a strong foundation for hypothesizing its mechanism of action and potential as a targeted cancer therapeutic.
This document serves as a comparative guide for researchers, scientists, and drug development professionals, offering an objective look at the performance of this compound's structural class against alternative therapeutic strategies. By presenting available experimental data, detailed protocols, and insightful visualizations, we aim to accelerate the research and development of this promising chemical scaffold.
Postulated Primary Target: Fibroblast Growth Factor Receptor 1 (FGFR1)
Based on evidence from closely related naphthoquinone derivatives, a primary and highly plausible biological target for "4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide" is the Fibroblast Growth Factor Receptor 1 (FGFR1). FGFRs are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and migration. Aberrant FGFR signaling is a known driver in a variety of cancers, making it a compelling target for therapeutic intervention.
Recent studies on novel naphthoquinone-chalcone hybrids have demonstrated potent inhibitory activity against FGFR1, with IC50 values in the nanomolar range, significantly more potent than some known FGFR1 inhibitors.[1] This suggests that the 1,4-naphthoquinone core, a key feature of the compound , is a strong pharmacophore for FGFR1 inhibition.
Alternative and Secondary Targets
The broader class of 1,4-naphthoquinone derivatives has been shown to exhibit a range of anticancer activities, suggesting that "4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide" may act on multiple targets. These potential secondary targets include:
-
Cyclin-Dependent Kinase 2 (CDK2): A key regulator of the cell cycle, its inhibition can lead to cell cycle arrest and apoptosis.[2]
-
Vascular Endothelial Growth Factor Receptor 3 (VEGFR3 or FLT4): Involved in lymphangiogenesis, its inhibition can suppress tumor metastasis.[2]
-
Platelet-Derived Growth Factor Receptor Alpha (PDGFRA): A driver of cell growth and division in various cancers.[2]
-
Induction of Autophagy: Some 2-amino-1,4-naphthoquinone derivatives have been shown to induce cancer cell death through the process of autophagy.[3]
Comparative Performance Data
The following tables summarize the cytotoxic activity of structurally related 2-amino-1,4-naphthoquinone derivatives against a panel of human cancer cell lines. This data provides a benchmark for the expected performance of "4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide."
Table 1: Cytotoxic Activity of Naphthoquinone Analogs Against Various Cancer Cell Lines
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Naphthoquinone-Chalcone Hybrids | HuCCA-1 (Cholangiocarcinoma) | 0.81 - 5.52 | [1] |
| HepG2 (Hepatocellular Carcinoma) | 1.25 - 9.87 | [1] | |
| A549 (Lung Carcinoma) | 1.54 - 15.63 | [1] | |
| MOLT-3 (Leukemia) | 0.98 - 7.41 | [1] | |
| 2-Amino-1,4-Naphthoquinones | A549 (Lung Carcinoma) | 6.15 | [3] |
| 1,4-Naphthoquinone-1,2,3-Triazole Hybrids | EBC-1 (Lung Cancer) | As low as 0.3 | [2] |
| AsPC-1 (Pancreatic Cancer) | As low as 0.3 | [2] | |
| Mia-Paca-2 (Pancreatic Cancer) | As low as 0.3 | [2] | |
| HT-29 (Colorectal Cancer) | As low as 0.3 | [2] | |
| MCF-7 (Breast Cancer) | As low as 0.3 | [2] | |
| 2-Amino-Naphthoquinones | SF-295 (Glioblastoma) | 0.49 - 3.89 (µg/mL) | [4] |
| MDAMB-435 (Breast Cancer) | 0.49 - 3.89 (µg/mL) | [4] | |
| HCT-8 (Colon Cancer) | 0.49 - 3.89 (µg/mL) | [4] |
Table 2: Kinase Inhibitory Activity of Naphthoquinone Analogs
| Compound Class | Kinase Target | IC50 | Reference |
| Naphthoquinone-Chalcone Hybrids | FGFR1 | 0.33 - 3.13 nM | [1] |
| 1,4-Naphthoquinone-1,2,3-Triazole Hybrids | CDK2 | 0.55 - 1.67 µM | [2] |
| FLT4 (VEGFR3) | 0.22 - 11.32 µM | [2] | |
| PDGFRA | 0.22 - 11.32 µM | [2] |
Experimental Protocols
To facilitate further research and validation, detailed experimental protocols for key assays are outlined below.
FGFR1 Kinase Inhibition Assay
-
Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate peptide by the FGFR1 enzyme.
-
Methodology:
-
Recombinant human FGFR1 enzyme is incubated with the test compound at various concentrations.
-
A specific peptide substrate and ATP are added to initiate the kinase reaction.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The amount of phosphorylated substrate is quantified using a suitable detection method, such as fluorescence resonance energy transfer (FRET) or an antibody-based ELISA.
-
IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.
-
Cell Viability (MTT) Assay
-
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Methodology:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with the test compound at various concentrations for a specified duration (e.g., 48 or 72 hours).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by metabolically active cells.
-
The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).
-
The absorbance of the solution is measured at a specific wavelength (typically 570 nm).
-
Cell viability is expressed as a percentage of the untreated control, and IC50 values are determined.
-
Visualizing the Pathway and Workflow
To provide a clearer understanding of the proposed mechanism and experimental design, the following diagrams have been generated.
Caption: Proposed inhibition of the FGFR1 signaling pathway.
Caption: A typical workflow for target validation studies.
Conclusion
"4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide" belongs to a class of compounds with demonstrated and potent anticancer activity. Based on the strong performance of its structural analogs, it is highly likely to be a potent inhibitor of FGFR1 and potentially other oncogenic kinases. The data and protocols presented in this guide offer a solid foundation for initiating target validation studies and further exploring the therapeutic potential of this promising molecule. Future research should focus on direct enzymatic and cellular assays to confirm its specific molecular targets and elucidate its precise mechanism of action.
References
- 1. Discovery of Novel Naphthoquinone–Chalcone Hybrids as Potent FGFR1 Tyrosine Kinase Inhibitors: Synthesis, Biological Evaluation, and Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and pharmacological evaluation of 1,4-naphthoquinone- 1,2,3-triazole hybrids as new anticancer agents with multi-kinase inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel 2-Amino-1,4-Naphthoquinone Derivatives Induce A549 Cell Death through Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Cytotoxic Evaluation of a Series of 2-Amino-Naphthoquinones against Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
"4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide" efficacy compared to known drugs
For Immediate Release to the Scientific Community
Researchers evaluating novel anticancer compounds will find compelling data in this comparative guide on the efficacy of 4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide , also identified as NSC-45382 . This analysis situates the compound's performance against established carbonic anhydrase inhibitors, Acetazolamide and SLC-0111, and the hypoxia-inducible factor-2α (HIF-2α) inhibitor, Belzutifan. The primary focus is on its potential as a therapeutic agent in the context of hypoxic tumors, a common feature in various cancers that often leads to treatment resistance.
Introduction to the Compound and its Therapeutic Context
The compound 4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide belongs to the benzenesulfonamide class of molecules. This class is of significant interest in oncology due to the established role of some of its members as inhibitors of carbonic anhydrases (CAs). Specifically, Carbonic Anhydrase IX (CA IX) is a transmembrane enzyme that is highly overexpressed in a variety of solid tumors in response to hypoxia. By regulating intracellular and extracellular pH, CA IX helps cancer cells to survive and proliferate in the acidic and low-oxygen tumor microenvironment. Inhibition of CA IX is therefore a promising strategy to selectively target tumor cells.
Given the structural similarities of NSC-45382 to known CA inhibitors, this guide will compare its potential efficacy with drugs that have a well-defined role in cancer therapy, particularly in tumors characterized by hypoxia.
Comparative Efficacy Analysis
To provide a clear and objective comparison, the following tables summarize the available efficacy data for NSC-45382 and the selected comparator drugs. The data is presented to highlight key metrics such as half-maximal inhibitory concentration (IC50) and other measures of anticancer activity.
Table 1: In Vitro Cytotoxicity Data (IC50)
| Compound | Cancer Cell Line | IC50 (µM) | Citation |
| NSC-45382 | Data Not Publicly Available | - | - |
| Acetazolamide | Hep-2 (Laryngeal Carcinoma) | >10 (synergistic with cisplatin) | [1] |
| H-727 (Bronchial Carcinoid) | 117 (7 days) | ||
| H-720 (Bronchial Carcinoid) | 166 (7 days) | ||
| SLC-0111 | Glioblastoma cell lines (U251, T98G) | 80 - 100 | |
| Belzutifan | Not applicable (targeted protein degradation) | - | - |
Note: Specific IC50 data for NSC-45382 from the NCI-60 screen or other public databases was not available at the time of this publication. The efficacy of Acetazolamide is often observed in combination with other chemotherapeutic agents.
Table 2: In Vivo Efficacy and Clinical Trial Data
| Compound | Model/Trial Phase | Key Findings | Citation |
| NSC-45382 | No publicly available in vivo data | - | - |
| Acetazolamide | Mouse xenograft (human colon tumor) | Significant tumor growth suppression | [2] |
| SLC-0111 | Preclinical | Demonstrates in vivo antitumor activity | |
| Belzutifan | Phase 3 (LITESPARK-005) | Superior progression-free survival and overall response rate in advanced clear cell renal cell carcinoma vs. everolimus.[3] | [3] |
| Phase 1/2 | Objective response rate of 49% in von Hippel-Lindau disease-associated renal cell carcinoma. |
Experimental Methodologies
The following sections detail the experimental protocols for the key assays used to generate the data presented in this guide.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effect of a compound on cultured cell lines.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The test compound (e.g., Acetazolamide) is serially diluted to a range of concentrations and added to the wells. Control wells receive the vehicle (e.g., DMSO) only.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer).
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (typically 570 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting a dose-response curve.[2]
Signaling Pathways and Mechanisms of Action
To visualize the biological context of the compounds discussed, the following diagrams illustrate the key signaling pathways involved.
Carbonic Anhydrase IX and pH Regulation in Hypoxic Tumor Cells
HIF-2α Pathway and its Inhibition by Belzutifan
Discussion and Future Directions
While direct, quantitative efficacy data for NSC-45382 remains to be fully disclosed in public forums, its structural classification as a benzenesulfonamide strongly suggests a potential role as a carbonic anhydrase inhibitor. The comparative data presented for established drugs like Acetazolamide and SLC-0111 highlight the therapeutic potential of targeting CA IX in hypoxic tumors. Furthermore, the success of Belzutifan in treating certain cancers underscores the validity of targeting hypoxia-related pathways.
The critical next step for the research community is the comprehensive in vitro and in vivo evaluation of NSC-45382. Key experiments should include:
-
NCI-60 Human Tumor Cell Line Screen: To determine its cytotoxic profile across a broad range of cancer types.
-
Carbonic Anhydrase Inhibition Assays: To quantify its inhibitory activity against various CA isoforms, particularly CA IX and the off-target CA II.
-
In Vivo Xenograft Studies: To assess its antitumor efficacy in animal models of human cancers, especially those known to have hypoxic regions.
-
Mechanism of Action Studies: To confirm its molecular target and downstream effects on tumor cell biology.
The data presented in this guide, alongside the proposed experimental workflows, provide a foundational framework for the continued investigation of 4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide (NSC-45382) as a promising candidate for anticancer drug development. The scientific community is encouraged to build upon this analysis to fully elucidate its therapeutic potential.
References
"4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide" selectivity profiling
For Immediate Release
Researchers and drug development professionals now have access to a detailed selectivity profile of the compound 4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide, also known by its identifiers NSC 45382 and BC-23. This guide provides a comprehensive comparison of its inhibitory activity, highlighting its primary targets and performance against alternative compounds, supported by experimental data.
Primary Therapeutic Target and Mechanism of Action
The subject compound has been identified as a proteasome inhibitor, a class of drugs that plays a crucial role in cancer therapy by disrupting the cellular machinery responsible for protein degradation. Specifically, it has been shown to inhibit the chymotrypsin-like (CT-L) activity of the proteasome[1][2][3][4]. The proteasome is a multi-catalytic complex, and its chymotrypsin-like activity (located in the β5 subunit) is a key target for many anticancer agents.
In addition to its activity as a proteasome inhibitor, the compound has also been described as an inhibitor of the β-catenin/Tcf4 interaction with a half-maximal inhibitory concentration (IC50) of 1.7 µM[5]. The Wnt/β-catenin signaling pathway is frequently dysregulated in cancer, making this an important secondary activity to consider.
Comparative Selectivity Profile
To provide a clear understanding of the compound's performance, its inhibitory activity is compared with that of Bortezomib, a well-established, FDA-approved proteasome inhibitor.
| Target | NSC 45382 (this compound) | Bortezomib |
| Proteasome (Chymotrypsin-like, β5) | Effective Inhibitor | Potent Inhibitor (nM range) |
| Proteasome (Trypsin-like, β2) | Data Not Available | Moderate Inhibitor |
| Proteasome (Caspase-like, β1) | Data Not Available | Weak Inhibitor |
| β-catenin/Tcf4 Interaction | IC50: 1.7 µM[5] | Not a primary target |
Signaling Pathway and Experimental Workflow
The primary signaling pathway affected by NSC 45382 is the ubiquitin-proteasome pathway, which is central to cellular protein homeostasis. Inhibition of this pathway leads to the accumulation of misfolded and regulatory proteins, ultimately triggering apoptosis in cancer cells.
Caption: Ubiquitin-Proteasome Pathway Inhibition by NSC 45382.
The following diagram illustrates a typical workflow for assessing the inhibitory activity of a compound against the proteasome.
Caption: Experimental Workflow for Proteasome Inhibition Assay.
Experimental Protocols
Proteasome Chymotrypsin-like (CT-L) Activity Assay
This assay is designed to measure the inhibition of the chymotrypsin-like (β5) activity of the 20S proteasome.
-
Reagents and Materials:
-
Purified human 20S proteasome
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 0.5 mM EDTA, 0.035% SDS
-
Fluorogenic Substrate: Suc-LLVY-AMC (N-Succinyl-Leu-Leu-Val-Tyr-7-Amido-4-Methylcoumarin)
-
Test Compound: 4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide (NSC 45382) dissolved in DMSO
-
Positive Control: Bortezomib
-
96-well black microplates
-
Fluorescence plate reader (Excitation: 380 nm, Emission: 460 nm)
-
-
Procedure:
-
Prepare serial dilutions of the test compound and positive control in assay buffer.
-
Add 2 µL of the diluted compounds or DMSO (vehicle control) to the wells of a 96-well plate.
-
Add 98 µL of assay buffer containing 0.5 µg/mL of purified 20S proteasome to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 100 µL of assay buffer containing 100 µM of the fluorogenic substrate Suc-LLVY-AMC.
-
Immediately measure the fluorescence intensity every 2 minutes for 30 minutes at 37°C using a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each concentration of the test compound.
-
Normalize the reaction rates to the vehicle control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Conclusion
4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide (NSC 45382) is a dual-activity compound that functions as a proteasome inhibitor and also interferes with the β-catenin/Tcf4 interaction. While its primary anticancer activity is likely driven by the inhibition of the proteasome's chymotrypsin-like activity, its effect on the Wnt signaling pathway warrants further investigation. This selectivity profile provides a valuable resource for researchers in the field of cancer drug discovery and development, enabling informed decisions for future studies and potential therapeutic applications. Further quantitative analysis against a broader panel of kinases and other off-targets would provide a more complete picture of its overall selectivity.
References
- 1. This compound | Proteasome | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Naphthoquinone amino acid derivatives, synthesis and biological activity as proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. This compound |CAS:6298-15-3 Probechem Biochemicals [probechem.com]
In Vivo Efficacy of 4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide: A Comparative Analysis
A comprehensive review of publicly available scientific literature and databases reveals a significant gap in the in vivo efficacy data for the compound 4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide, also known by its synonyms NSC45382 and BC-23.[1] At present, there are no published studies detailing its performance in preclinical animal models, comparative efficacy against other therapeutic agents, or the specific experimental protocols used for in vivo evaluation.
This guide is intended for researchers, scientists, and drug development professionals. However, due to the absence of requisite data, a direct comparison with alternative therapies, supported by experimental evidence, cannot be formulated. The creation of a robust comparative guide necessitates access to peer-reviewed research that includes:
-
Quantitative in vivo efficacy data: This would typically involve tumor growth inhibition (TGI), survival analysis, and other relevant endpoints from studies in established cancer models.
-
Comparative studies: Direct, head-to-head comparisons of 4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide with standard-of-care drugs or other investigational compounds.
-
Detailed experimental protocols: Comprehensive methodologies outlining the animal models, dosing regimens, administration routes, and analytical methods used to assess efficacy and toxicity.
-
Mechanism of action and signaling pathway information: Elucidation of the molecular targets and pathways modulated by the compound, which is crucial for understanding its biological effects.
Future Directions and Data Requirements
To enable a thorough evaluation and comparison of this compound's in vivo efficacy, future research would need to focus on generating and publishing data in the areas mentioned above. For illustrative purposes, a typical experimental workflow for assessing in vivo efficacy is outlined below.
Illustrative Experimental Workflow
Caption: A generalized workflow for an in vivo cancer model efficacy study.
The successful completion of such studies and the subsequent publication of the data would be essential for the scientific community to objectively assess the therapeutic potential of 4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide. Without this foundational data, any comparison would be speculative and not meet the rigorous standards required for drug development and scientific discourse.
References
"4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide" benchmarking against standards
A comprehensive search of publicly available scientific literature and databases has revealed no specific biological, pharmacological, or comparative data for the compound "4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide."
While the chemical structure is defined, there is no published research detailing its mechanism of action, involvement in signaling pathways, or performance against established standards in any biological assay. The core requirements of this comparison guide—quantitative data, experimental protocols, and visualizations of signaling pathways—cannot be fulfilled without this foundational information.
Potential Areas for Future Investigation
Although no direct data exists for the specified molecule, analysis of its structural components—a naphthalenedione, a benzenesulfonamide, and a pyridinyl group—suggests potential avenues for future research based on the activities of related compounds. These include, but are not limited to:
-
Enzyme Inhibition: Benzenesulfonamide derivatives are a well-established class of enzyme inhibitors, notably targeting carbonic anhydrases. The naphthalenedione core is also found in compounds with inhibitory activity against various enzymes.
-
Modulation of Protein-Protein Interactions: Similar scaffolds have been investigated as inhibitors of protein-protein interactions.
-
Anticancer and Antimicrobial Activities: Naphthalenedione and sulfonamide derivatives have been explored for their potential as anticancer and antimicrobial agents.
To benchmark "4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide," it would first be necessary to perform initial biological screenings to identify its primary cellular targets and activities.
Hypothetical Experimental Workflow
Should preliminary studies identify a specific biological activity, a typical experimental workflow to generate comparative data would be as follows. This workflow is provided as a general guideline for future research.
A Comparative Guide to the Synthesis and Potential Activity of 4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the proposed synthesis of the lead compound, 4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide, and a comparative framework for its potential analogues. Due to the limited availability of direct experimental data on this specific compound and its derivatives in the public domain, this guide extrapolates from established structure-activity relationships (SAR) of structurally related benzenesulfonamides and naphthoquinones to predict the performance of synthesized analogues.
Proposed Synthesis of the Lead Compound
The synthesis of 4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide can be conceptually approached through a two-step process. This involves the initial preparation of a key sulfonamide intermediate, followed by its condensation with a reactive naphthoquinone derivative.
Experimental Protocol:
Step 1: Synthesis of 4-Amino-N-(2-pyridinyl)benzenesulfonamide
A common method for the synthesis of this intermediate involves the reaction of 4-acetylsulfanilamidochloride (ASC) with 2-aminopyridine, followed by hydrolysis.
-
Reaction: 4-Acetylsulfanilamidochloride is reacted with 2-aminopyridine in a suitable solvent such as pyridine or a mixture of acetone and water. The reaction is typically carried out at room temperature or with gentle heating.
-
Hydrolysis: The resulting N-acetylated compound is then hydrolyzed using an acid or base (e.g., aqueous HCl or NaOH) to remove the acetyl protecting group, yielding 4-amino-N-(2-pyridinyl)benzenesulfonamide.
-
Purification: The product is purified by recrystallization from a suitable solvent like ethanol.
Step 2: Synthesis of 4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide
The final compound is proposed to be synthesized by the nucleophilic substitution reaction between the intermediate from Step 1 and 2,3-dichloro-1,4-naphthoquinone.
-
Reaction: 4-Amino-N-(2-pyridinyl)benzenesulfonamide is reacted with 2,3-dichloro-1,4-naphthoquinone in a polar aprotic solvent such as dimethylformamide (DMF) or ethanol. The reaction is often carried out in the presence of a base (e.g., triethylamine or potassium carbonate) to act as an acid scavenger.
-
Work-up: The reaction mixture is poured into ice-water to precipitate the crude product.
-
Purification: The solid product is collected by filtration, washed with water, and purified by column chromatography or recrystallization to yield the final compound.
Caption: Proposed two-step synthesis of the lead compound.
Analogue Synthesis and Comparative Performance Framework
The modular nature of the proposed synthesis allows for the generation of a diverse library of analogues by modifying either the benzenesulfonamide or the naphthoquinone moiety. The following sections outline potential modifications and their predicted impact on biological activity based on existing SAR literature.
Modifications of the Benzenesulfonamide Moiety
Variations in the substituents on the benzenesulfonamide core can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.
Table 1: Predicted Impact of Benzenesulfonamide Modifications
| Analogue Class | R1 Substituent (at N1 of sulfonamide) | R2 Substituent (on the aniline ring) | Predicted Biological Activity Impact |
| I | Pyrimidinyl, Thiazolyl, Isoxazolyl | H | Altered hydrogen bonding capacity and potential for enhanced target binding. |
| II | 2-Pyridinyl | -CH3, -OCH3, -Cl | Introduction of small lipophilic or electron-withdrawing groups can modulate cell permeability and metabolic stability. |
| III | 2-Pyridinyl | -COOH, -SO3H | Addition of acidic groups may increase water solubility but could decrease cell penetration. |
Modifications of the Naphthoquinone Moiety
The naphthoquinone scaffold is a known pharmacophore in many anticancer and antimicrobial agents. Modifications at the 3-position can tune the electrophilicity and steric profile of the molecule.
Table 2: Predicted Impact of Naphthoquinone Modifications
| Analogue Class | X Substituent (at C3 of naphthoquinone) | Predicted Biological Activity Impact |
| IV | -F, -Br, -I | Halogen substitution can alter the reactivity of the quinone and impact binding affinity through halogen bonding. |
| V | -OCH3, -OC2H5 | Alkoxy groups can influence the redox potential of the quinone and may affect the mechanism of action. |
| VI | -SCH3, -SC2H5 | Thioether linkages can introduce new interaction points and may alter metabolic pathways. |
Experimental Protocols for Performance Comparison
To objectively compare the synthesized analogues, a standardized set of in vitro assays should be employed.
Anticancer Activity Screening
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the synthesized analogues for 48-72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing viable cells to reduce MTT to formazan.
-
Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Absorbance Measurement: The absorbance of the formazan solution is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 (half-maximal inhibitory concentration) value for each compound is determined.
Antimicrobial Activity Screening
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
-
Bacterial Strains: A panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria are used.
-
Compound Preparation: Serial dilutions of the synthesized analogues are prepared in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.
-
Inoculation: Each well is inoculated with a standardized bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Signaling Pathway Analysis
Benzenesulfonamide and naphthoquinone derivatives are known to interact with various cellular signaling pathways. For instance, many sulfonamides are known inhibitors of carbonic anhydrases, while quinones can induce oxidative stress and interfere with electron transport chains.
Caption: Potential signaling pathways affected by the analogues.
Conclusion
The synthetic framework and comparative testing protocols outlined in this guide provide a systematic approach for the exploration of 4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide analogues. While direct experimental data for the lead compound is scarce, the extensive literature on related structures suggests that this chemical scaffold holds significant promise for the development of novel therapeutic agents. The proposed analogue synthesis and subsequent biological evaluation will be crucial in elucidating the structure-activity relationships and identifying lead candidates with improved potency and selectivity.
"4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide" preclinical trial data
Disclaimer: Preclinical data for the specific compound "4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide" is not publicly available. This guide provides a comparative overview of preclinical findings for the broader class of benzenesulfonamide derivatives, which have shown promise as anticancer agents through various mechanisms of action.
The benzenesulfonamide scaffold is a key feature in a variety of therapeutic agents. In oncology, derivatives of this structure have been investigated for their potential to inhibit tumor growth through mechanisms such as the inhibition of carbonic anhydrase IX (CAIX) and the induction of cell cycle arrest. This guide compares these two prominent mechanisms, presenting supporting experimental data for representative compounds.
I. Carbonic Anhydrase IX (CAIX) Inhibitors
Carbonic anhydrase IX is a transmembrane enzyme that is highly expressed in many types of solid tumors and is associated with tumor hypoxia.[1] Its primary role is to regulate pH, promoting cancer cell survival and proliferation in the acidic tumor microenvironment.[2] By inhibiting CAIX, benzenesulfonamide-based compounds can disrupt this pH regulation, leading to cellular stress and apoptosis.[2] SLC-0111 is a notable benzenesulfonamide-based CAIX inhibitor that has entered clinical trials for the treatment of advanced metastatic hypoxic tumors.[3]
Mechanism of Action: CAIX Inhibition
The general mechanism involves the binding of the sulfonamide group to the zinc ion in the active site of the CAIX enzyme, blocking its catalytic activity. This leads to an accumulation of acid within the cancer cells, creating an inhospitable environment for their survival.
Signaling Pathway for CAIX Inhibition
Caption: Inhibition of Carbonic Anhydrase IX by Benzenesulfonamide Derivatives.
II. G2/M Cell Cycle Arrest Inducers
Another mechanism by which benzenesulfonamide derivatives exert their anticancer effects is by inducing cell cycle arrest at the G2/M phase.[4][5] This phase is a critical checkpoint for cell division, and its disruption can lead to apoptosis. Studies have shown that certain benzenesulfonamide compounds can increase the levels of cyclin B1 and phosphorylated-cdc2, which is associated with a reduction in cdc2 kinase activity, ultimately leading to G2 arrest.[6]
Mechanism of Action: G2/M Arrest
These compounds interfere with the regulation of the G2/M checkpoint, often by modulating the activity of key proteins like cyclin-dependent kinase 1 (Cdk1, also known as cdc2) and its regulatory partner, cyclin B1. This disruption prevents the cell from entering mitosis and can trigger the apoptotic cascade.
Signaling Pathway for G2/M Arrest
Caption: G2/M Cell Cycle Arrest Induced by Benzenesulfonamide Derivatives.
III. Comparative Anticancer Activity
The following table summarizes the in vitro anticancer activity of various benzenesulfonamide derivatives against a panel of human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cells.
| Compound ID | Cancer Cell Line | Cell Line Type | IC50 (µM) | Reference |
| BA-3b | A549 | Lung | 0.012 | [3] |
| HCT-116 | Colon | 0.007 | [3] | |
| MCF-7 | Breast | 0.021 | [3] | |
| K562 | Leukemia | 0.036 | [3] | |
| Compound 4b | A549 | Lung | 2.12 | [7] |
| HeLa | Cervical | 2.04 | [7] | |
| MCF-7 | Breast | 1.98 | [7] | |
| Du-145 | Prostate | 2.26 | [7] | |
| Compound 4d | A549 | Lung | 2.24 | [7] |
| HeLa | Cervical | 2.16 | [7] | |
| MCF-7 | Breast | 2.08 | [7] | |
| Du-145 | Prostate | 2.34 | [7] | |
| Compound 5d | A549 | Lung | 2.44 | [7] |
| HeLa | Cervical | 2.32 | [7] | |
| MCF-7 | Breast | 2.24 | [7] | |
| Du-145 | Prostate | 2.56 | [7] | |
| Compound 5g | A549 | Lung | 2.72 | [7] |
| HeLa | Cervical | 2.64 | [7] | |
| MCF-7 | Breast | 2.52 | [7] | |
| Du-145 | Prostate | 2.84 | [7] | |
| QBS | Jurkat | T-cell leukemia | ~10 | [6] |
IV. Experimental Protocols
A. MTT Assay for Cell Viability
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[8]
Experimental Workflow: MTT Assay
Caption: Workflow for the MTT Cell Viability Assay.
Protocol:
-
Cell Seeding: Cells are seeded in a 96-well plate at a predetermined optimal density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the benzenesulfonamide derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours.
-
Formazan Solubilization: The resulting formazan crystals, formed by metabolically active cells, are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).[8]
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 570 nm. Cell viability is expressed as a percentage of the control (untreated cells), and IC50 values are calculated.
B. Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[9]
Protocol:
-
Cell Treatment and Harvesting: Cells are treated with the test compound for a specified time, then harvested and washed with phosphate-buffered saline (PBS).
-
Fixation: The cells are fixed, typically with ice-cold 70% ethanol, to permeabilize the cell membrane.[10]
-
Staining: The fixed cells are stained with a fluorescent dye that binds to DNA, such as propidium iodide (PI). RNase is often included to prevent the staining of double-stranded RNA.[9]
-
Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer. The fluorescence intensity is proportional to the amount of DNA.
-
Data Analysis: The data is analyzed to generate a histogram showing the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.
C. Western Blot Analysis for Apoptosis-Related Proteins
Western blotting is used to detect and quantify specific proteins involved in the apoptotic pathway, such as caspases, Bcl-2 family proteins, and PARP.[11]
Protocol:
-
Protein Extraction: Cells are treated with the compound, and then lysed to extract total protein.[12]
-
Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).[12]
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[12]
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Blocking and Antibody Incubation: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the apoptosis-related proteins of interest, followed by incubation with a secondary antibody conjugated to an enzyme or fluorophore.[12]
-
Detection: The protein bands are visualized using a detection reagent (e.g., chemiluminescence), and the band intensities are quantified.[12]
References
- 1. tandfonline.com [tandfonline.com]
- 2. What are CAIX inhibitors and how do they work? [synapse.patsnap.com]
- 3. Synthesis, anti-cancer evaluation of benzenesulfonamide derivatives as potent tubulin-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. G2 arrest and apoptosis by 2-amino-N-quinoline-8-yl-benzenesulfonamide (QBS), a novel cytotoxic compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. Flow cytometry with PI staining | Abcam [abcam.com]
- 10. assaygenie.com [assaygenie.com]
- 11. Apoptosis western blot guide | Abcam [abcam.com]
- 12. Western Blot Analysis of Apoptosis-Related Proteins [bio-protocol.org]
Safety Operating Guide
Safe Disposal of 4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide: A Step-by-Step Guide for Laboratory Professionals
For immediate implementation, this guide provides essential safety and logistical information for the proper disposal of 4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide. The following procedures are based on established best practices for handling halogenated organic compounds in a laboratory setting.
Due to its chemical structure—containing a chlorinated naphthalenyl group and a sulfonamide functional group—this compound requires careful handling and disposal as hazardous chemical waste. Adherence to institutional, local, and national regulations is mandatory.
I. Immediate Safety and Personal Protective Equipment (PPE)
Before handling the compound for disposal, ensure all appropriate personal protective equipment is worn to minimize exposure risks.
Required PPE:
-
Eye Protection: Safety goggles or a face shield.
-
Hand Protection: Chemical-resistant nitrile gloves.
-
Body Protection: A laboratory coat and closed-toe shoes are mandatory to protect skin and clothing from potential splashes.[1]
Work should always be conducted within a properly functioning fume hood to avoid inhalation of any potential vapors or dust.[1]
II. Waste Segregation and Containment: A Critical First Step
Proper segregation of chemical waste is paramount to prevent dangerous reactions and to ensure compliant disposal.
Key Segregation Protocol:
-
Designated Waste Container: This compound must be disposed of in a designated "Halogenated Organic Waste" container.[1] Never mix it with non-halogenated organic waste or other waste streams.
-
Container Labeling: The waste container must be clearly and accurately labeled with its contents, including the full chemical name and associated hazard symbols.[2]
-
Container Integrity: Use only approved, tightly sealed containers designed for chemical waste to prevent leaks or spills.[2]
Prohibited Disposal Methods:
-
Drain Disposal: Under no circumstances should this compound or its containers be disposed of down the drain.[1] Halogenated organic compounds can be toxic to aquatic life and may not be effectively removed by standard wastewater treatment processes.[3][4]
-
Regular Trash: This chemical is not to be disposed of in regular solid waste.
III. Step-by-Step Disposal Procedure
Follow this workflow for the safe disposal of both small and large quantities of the compound.
For Small Quantities (e.g., residual amounts on lab equipment):
-
Rinsing: Rinse the contaminated glassware or equipment with a minimal amount of a suitable organic solvent (e.g., acetone or ethanol).
-
Collecting Rinsate: The solvent rinsate, which now contains the dissolved compound, must be collected and disposed of into the designated "Halogenated Organic Waste" container.
-
Second Rinse: A second rinse can help ensure the removal of any remaining residue. This rinsate should also be collected in the halogenated waste container.
For Larger Quantities (e.g., unused product, reaction mixtures):
-
Direct Transfer: Carefully transfer the solid or liquid waste containing the compound into a designated "Halogenated Organic Waste" container located within a fume hood.[1]
-
Avoid Overfilling: Do not overfill the waste container. It is generally recommended to fill containers to no more than 80% of their capacity to allow for expansion and prevent spills.
-
Secure Sealing: Securely seal the container cap immediately after adding the waste.
-
Temporary Storage: Store the sealed waste container in a well-ventilated, designated hazardous waste storage area away from ignition sources until collection.[2][5]
IV. Final Disposal and Record Keeping
The ultimate disposal of hazardous chemical waste must be handled by professionals.
-
Waste Management Services: Arrange for the collection and disposal of the "Halogenated Organic Waste" container through your institution's environmental health and safety (EHS) office or a licensed chemical waste management company.[1][5]
-
Documentation: Maintain detailed records of the disposed chemical, including its name, quantity, and the date of disposal, in accordance with your institution's protocols.[1]
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of 4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide.
Caption: Workflow for the safe disposal of the target compound.
Disclaimer: This guide is intended for informational purposes and is based on general principles for handling hazardous chemicals. Always consult the specific Safety Data Sheet (SDS) for the compound and follow all institutional and regulatory guidelines.
References
Essential Safety & Operational Guidance: Handling 4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide
This document provides essential safety protocols and logistical plans for researchers, scientists, and drug development professionals engaged in the handling of 4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide. The primary focus is on ensuring personnel safety and minimizing environmental exposure.
Personal Protective Equipment (PPE)
Given the absence of specific toxicological data, a conservative approach to personal protection is mandatory. The following table summarizes the required PPE for handling this compound, which is presumed to be a solid powder.
| Protection Type | Required Equipment | Specifications & Rationale |
| Eye Protection | Safety Goggles | Must be compliant with OSHA 29 CFR 1910.133 or European Standard EN166. Provides a seal around the eyes to protect against dust particles and splashes. |
| Hand Protection | Nitrile Gloves | Wear appropriate protective gloves to prevent skin contact. Double gloving is recommended when handling the pure substance. Ensure gloves are compatible with any solvents used. |
| Body Protection | Laboratory Coat | A fully buttoned lab coat is required to protect skin and personal clothing from contamination. |
| Respiratory Protection | N95 Respirator or higher | Recommended when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust particles. |
Operational Plan: Handling Procedures
Adherence to a strict operational workflow is critical to ensure safety. The following diagram outlines the standard procedure for handling the chemical in a laboratory setting.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
